5-Aminoisophthalic acid
Description
Properties
IUPAC Name |
5-aminobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZFDRWPMZESDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059193 | |
| Record name | 5-Aminoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Alfa Aesar MSDS] | |
| Record name | 5-Aminoisophthalic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20100 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-31-0 | |
| Record name | 3,5-Dicarboxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoisophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminoisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOISOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R25Y7Y34D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Aminoisophthalic Acid (CAS 99-31-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisophthalic acid (5-AIPA), with the CAS number 99-31-0, is a trifunctional aromatic compound featuring both amine and carboxylic acid moieties. This unique structure makes it a versatile building block in various fields of chemical synthesis, from the development of pharmaceuticals to the construction of advanced materials. This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. Detailed experimental methodologies and data are presented to support researchers and professionals in drug development and materials science.
Physicochemical Properties
This compound is a white to light beige or light brown granular powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 99-31-0 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | >300 °C | [2] |
| Boiling Point | 314.24 °C (rough estimate) | [2] |
| Density | 1.4283 g/cm³ (rough estimate) | [2] |
| pKa | 3.69 ± 0.10 (Predicted) | [2] |
| Water Solubility | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in methanol. | [3] |
Spectroscopic Analysis
The structural features of this compound can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the amine protons. The protons on the benzene (B151609) ring would likely appear in the aromatic region (around 7-8 ppm), with their splitting pattern determined by their positions relative to each other and the functional groups. The amine protons would exhibit a broader signal, the chemical shift of which can be influenced by the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include those for the two carboxylic acid carbons, the four aromatic carbons, and the carbon atom bonded to the amino group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A thumbnail of the ATR-IR spectrum is available on PubChem.[1] Key expected vibrational frequencies include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl groups.
-
N-H stretch: Peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the amine group.
-
C=O stretch: A strong absorption band around 1700 cm⁻¹ from the carbonyl groups of the carboxylic acids.
-
C=C stretch: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
-
C-N stretch: This vibration is expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (181.15 g/mol ). The fragmentation pattern would likely involve the loss of functional groups. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and a carboxyl radical (•COOH, -45 Da).[4] For aromatic amines, alpha-cleavage is a characteristic fragmentation pattern.[5]
Synthesis of this compound
The most common synthetic route to this compound involves the reduction of 5-nitroisophthalic acid. Several methods have been reported, with variations in the reducing agent and reaction conditions.
Catalytic Hydrogenation
A widely used method is the catalytic hydrogenation of 5-nitroisophthalic acid. This process typically employs a palladium-on-carbon (Pd/C) or Raney nickel catalyst.[6]
-
Reaction Setup: In a suitable reactor, suspend 5-nitroisophthalic acid in a solvent such as water or ethanol.[6]
-
Catalyst Addition: Add a catalytic amount of 5% Pd/C.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically up to 10 kg/cm ²·G) and heat the mixture (e.g., to 50-80 °C).[6]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the catalyst.
-
Isolation: Acidify the filtrate with an acid like hydrochloric acid or acetic acid to a pH of approximately 3.5-4.0 to precipitate the this compound.[7]
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.
Reduction with Hydrazine (B178648) Hydrate (B1144303)
An alternative method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst like Raney nickel.[7]
-
Dissolution: In a four-neck flask, dissolve 5-nitroisophthalic acid (1.0 eq.) and sodium hydroxide (B78521) (4.0 eq.) in water with stirring until the solution is clear.[7]
-
Catalyst Addition: Add Raney nickel (e.g., 10 g for a 1.0 mol scale reaction).[7]
-
Reduction: Heat the mixture to 30-35 °C and add 80% hydrazine hydrate (2.0 eq.) dropwise over 30 minutes.[7]
-
Reaction Completion: Continue stirring for an additional 30 minutes after the addition is complete.[7]
-
Isolation: Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.[7]
-
Purification: Filter the solid, wash, and dry to yield this compound. A yield of 95% with 99.7% purity has been reported for this method.[7]
Synthesis Workflow Diagram
Applications
The trifunctional nature of this compound makes it a valuable component in several areas of research and development.
Pharmaceutical Intermediate: Synthesis of Iohexol
A primary application of this compound is as a key intermediate in the synthesis of Iohexol, a widely used non-ionic X-ray contrast agent.[8] Iohexol's structure is built upon a tri-iodinated benzene ring, and this compound serves as the foundational scaffold for this core.
The synthesis of Iohexol from this compound involves a multi-step process:
-
Iodination: The benzene ring of this compound is first iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid.[8]
-
Acylation: The carboxylic acid groups are typically converted to acid chlorides.
-
Amidation: The acid chlorides are then reacted with an appropriate amine, such as 3-amino-1,2-propanediol, to form the side chains.
-
N-acylation and N-alkylation: The amino group on the benzene ring is subsequently acylated and alkylated to complete the Iohexol structure.[8]
Materials Science: Linker in Metal-Organic Frameworks (MOFs)
This compound is extensively used as an organic linker in the synthesis of metal-organic frameworks (MOFs).[9] The carboxylic acid groups coordinate with metal ions to form the framework structure, while the amino group can serve several purposes:
-
Post-synthetic modification: The amino group provides a reactive site for further functionalization of the MOF, allowing for the tuning of its properties.
-
Enhanced gas adsorption: The nitrogen atom can act as an additional site for interaction with guest molecules, potentially increasing gas storage capacity and selectivity.
-
Catalysis: The amino group can act as a catalytic site for certain organic reactions.
Safety and Handling
This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Statement | GHS Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Conclusion
This compound (CAS 99-31-0) is a chemical of significant interest due to its versatile structure and broad range of applications. Its role as a crucial intermediate in the synthesis of the X-ray contrast agent Iohexol highlights its importance in the pharmaceutical industry. Furthermore, its utility as a functional linker in the design of metal-organic frameworks opens up possibilities for the development of new materials with tailored properties for applications in gas storage, catalysis, and sensing. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and synthetic methodologies, as detailed in this guide, is essential for researchers and professionals working with this compound.
References
- 1. This compound | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 99-31-0 [chemicalbook.com]
- 3. This compound | 99-31-0 | FA00357 | Biosynth [biosynth.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. JPH10306067A - Production of this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 9. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Solubility of 5-Aminoisophthalic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 5-aminoisophthalic acid in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this document summarizes the existing qualitative and quantitative solubility information and offers a comprehensive experimental protocol for researchers to determine exact solubility values.
Core Concepts in Solubility
The solubility of a solid compound like this compound in a liquid solvent is a critical physicochemical property. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature to form a saturated solution. This property is influenced by several factors, including the chemical structure of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2]
This compound possesses both polar (carboxylic acid and amino groups) and non-polar (benzene ring) functionalities, leading to a complex solubility profile.
Solubility Profile of this compound
The solubility of this compound has been qualitatively described in several organic solvents. However, precise quantitative data is scarce. The available information is summarized in the table below.
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[3] | ≥ 200 mg/mL[3][4] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Very soluble[5] | Not available |
| Methanol | CH₃OH | Soluble[5] | Not available |
| Ethanol | C₂H₅OH | Soluble[6] | Not available |
| Glacial Acetic Acid | C₂H₄O₂ | Sparingly soluble[5] | Not available |
| Chloroform | CHCl₃ | Very slightly soluble[5] | Not available |
| Water | H₂O | Practically insoluble[5], Insoluble[7], Low water solubility[8] | Not available |
Note: The term "soluble" indicates that a significant amount of the compound dissolves, while "sparingly soluble" and "very slightly soluble" indicate a lower affinity of the solute for the solvent. "Practically insoluble" or "insoluble" suggests negligible dissolution.[9]
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[3][10] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.[11]
Materials and Apparatus
-
This compound (solute)
-
Organic solvent of interest (e.g., ethanol, methanol, DMF)
-
Conical flasks with stoppers
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
Volumetric pipettes
-
Pre-weighed evaporating dishes or beakers
-
Oven
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette. To avoid transferring solid particles, it is advisable to use a pipette tip with a filter or to filter the solution using a syringe filter pre-heated to the experimental temperature.
-
-
Gravimetric Analysis:
-
Transfer the collected filtrate to a pre-weighed evaporating dish.
-
Record the combined weight of the dish and the filtrate.
-
Carefully evaporate the solvent in a fume hood. This can be achieved by gentle heating on a hotplate or in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.
-
Once the solvent is fully evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator to prevent moisture absorption and then weigh it on the analytical balance.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100
Alternatively, solubility can be expressed in other units such as mg/mL or molarity.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.
Caption: Gravimetric solubility determination workflow.
Conclusion
While the precise quantitative solubility of this compound in a wide range of organic solvents is not extensively documented, its qualitative behavior is known. For researchers and professionals in drug development requiring exact solubility data, the provided gravimetric method offers a robust and reliable experimental protocol. The successful determination of solubility is fundamental for applications such as reaction optimization, formulation development, and purification processes.
References
- 1. 5-氨基间苯二甲酸 94% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 99-31-0 [chemicalbook.com]
- 3. Buy this compound (EVT-460851) | 99-31-0 [evitachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JPH10306067A - Production of this compound - Google Patents [patents.google.com]
- 6. This compound [chembk.com]
- 7. canbipharm.com [canbipharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. By compound [wahoo.cns.umass.edu]
An In-Depth Technical Guide to the Molecular Geometry and Crystal Structure of 5-Aminoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Geometry of 5-Aminoisophthalic Acid
This compound is an aromatic dicarboxylic acid with an amino group substituent on the benzene (B151609) ring. The molecule consists of a central phenyl ring to which two carboxylic acid groups are attached at positions 1 and 3, and an amino group is attached at position 5. The presence of both acidic (carboxyl) and basic (amino) functional groups allows for the formation of zwitterions and extensive hydrogen bonding networks, which are pivotal in dictating its crystal packing. In the solid state, the 5AIA molecule is generally observed to be effectively planar[1].
Crystal Structure of this compound Hemihydrate
The most well-documented crystal structure of this compound is its hemihydrate form (C₈H₇NO₄·0.5H₂O). In this structure, the 5AIA molecule exists as a zwitterion (5-ammonioisophthalate), where the amino group is protonated and one of the carboxylic acid groups is deprotonated. The crystal structure is characterized by a dense, three-dimensional network of hydrogen bonds.
The crystallographic data for this compound hemihydrate is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₇NO₄·0.5H₂O |
| Molecular Weight | 190.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 8.207(2) Å |
| b | 17.445(2) Å |
| c | 11.151(1) Å |
| α | 90° |
| β | 93.69(1)° |
| γ | 90° |
| Volume | 1593.4(4) ų |
| Z | 8 |
| Calculated Density | 1.585 Mg/m³ |
| (Data sourced from Acta Crystallographica Section C, 1998, C54, 1503-1505)[2] |
The hydrogen bonding in the hemihydrate is extensive, with three intermolecular N—H···O hydrogen bonds and two intermolecular O—H···O hydrogen bonds[2]. The N···O distances for the N—H···O bonds range from 2.762(2) to 2.905(2) Å, with angles between 155(2) and 163(2)°[2]. The O···O distances for the O—H···O bonds are 2.536(2) and 2.746(2) Å, with angles of 178(2) and 176(2)°[2].
Crystal Structure of a this compound Co-crystal
To further understand the geometry and interaction patterns of 5AIA, an analysis of its co-crystal with 1,2-bis(pyridin-4-yl)ethene (BE) is presented. In this 1:1 co-crystal, the components form hydrogen-bonded sheets[1].
The crystallographic data for the 5AIA-BE co-crystal is summarized below.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₂·C₈H₇NO₄ |
| Molecular Weight | 363.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 10.1614(10) Å |
| b | 12.0782(12) Å |
| c | 14.0537(14) Å |
| α | 90° |
| β | 95.027(2)° |
| γ | 90° |
| Volume | 1718.2(3) ų |
| Z | 4 |
| (Data sourced from Acta Crystallographica Section E, 2016, E72, 639-643) |
In this co-crystal structure, the 5AIA molecule engages in hydrogen bonds with both neighboring 5AIA molecules and the BE co-former, creating extended sheets[1]. The interactions include N(amine)—H···O=C hydrogen bonds between 5AIA molecules and O—H···N(pyridyl) hydrogen bonds between 5AIA and BE[1].
Experimental Protocols
Synthesis and Crystallization of this compound Hemihydrate
-
Dissolution : this compound powder is dissolved in ethanol (B145695) at room temperature[2].
-
Decolorization : The solution is treated with decolorizing carbon to remove impurities[2].
-
Filtration : The solution is filtered to remove the decolorizing carbon[2].
-
Crystallization : The filtrate is allowed to evaporate at room temperature, yielding thick plate-like crystals of the hemihydrate[2].
Synthesis and Crystallization of the 5AIA-BE Co-crystal
-
Reactant Mixture : Solid 1,2-bis(pyridin-4-yl)ethene (0.0119 g, 6.53 × 10⁻⁵ mol) and this compound (0.0109 g, 6.02 × 10⁻⁵ mol) are added to a 25 ml scintillation vial[1].
-
Dissolution : Approximately 15 ml of ethyl acetate (B1210297) is added, and the mixture is gently heated. An additional 2 ml of methanol (B129727) is added to dissolve any remaining solids[1].
-
Crystallization : The vial is loosely capped and placed in a dark cabinet. Yellow, block-shaped crystals suitable for single-crystal X-ray diffraction are obtained after two weeks[1].
Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Hydrogen Bonding Network in this compound Hemihydrate
The following diagram illustrates the key hydrogen bonding interactions involving a central 5-aminoisophthalate zwitterion in its hemihydrate crystal structure.
References
5-Aminoisophthalic Acid: A Technical Health and Safety Guide for Research and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisophthalic acid (CAS No. 99-31-0) is a chemical intermediate utilized in various research and industrial applications, including the synthesis of polymers, pharmaceuticals, and dyes.[1] As with any chemical substance, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the known health and safety information for this compound, with a focus on providing actionable data and procedural guidance for professionals in research and drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |
GHS Pictograms:
Signal Word: Warning[3]
Toxicological Data
The available quantitative toxicological data for this compound is limited. The most frequently cited value is the acute oral toxicity.
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1600 mg/kg | [4][5] |
| LD50 | Rabbit | Oral | 1600 mg/kg | [4] |
Skin Corrosion/Irritation: Studies on rabbits indicate that this compound is not a skin irritant.[4] However, it is classified as causing skin irritation.[2]
Serious Eye Damage/Eye Irritation: Studies on rabbits have shown slight eye irritation.[4] It is classified as causing serious eye irritation.[2]
Experimental Protocols
Acute Oral Toxicity (Following OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance based on its acute oral toxicity.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[6]
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum.[7]
-
Dose Preparation and Administration: The test substance is typically administered as a single dose by gavage. A suitable vehicle may be used if the substance is not readily soluble in water.[7] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]
-
Procedure: The test proceeds in a stepwise manner, with the outcome of each step determining the next. If an animal dies, the test is repeated at a lower dose. If the animal survives, the test is repeated at a higher dose.[6]
-
Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.[6]
Skin Irritation/Corrosion (Following OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Test Area Preparation: A small area of the animal's back is clipped free of fur.
-
Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to the prepared skin and covered with a gauze patch.
-
Exposure Duration: The test substance is typically left in contact with the skin for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
This test assesses the potential of a substance to cause eye irritation or damage.
-
Animal Selection: Healthy, young adult albino rabbits are used.[8]
-
Application of Test Substance: A single dose of the test substance (0.1 mL of liquid or not more than 100 mg of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[10] The observation period can be extended up to 21 days to assess the reversibility of any effects.[10]
-
Scoring: The ocular lesions are scored according to a standardized system.[10]
Safety and Handling
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator when airborne concentrations are expected to exceed exposure limits.[12]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. Use only in a well-ventilated area. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][12]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[12]
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[12]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[12]
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[12]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H7NO4 | [13] |
| Molecular Weight | 181.15 g/mol | [13] |
| Appearance | Beige to light brown powder | [13] |
| Melting Point | >300 °C | [13] |
| Solubility | Insoluble in water | [14] |
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[11]
-
Incompatible Materials: Strong oxidizing agents.[11]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[11]
-
Hazardous Polymerization: Has not been reported.[11]
Disposal Considerations
Dispose of waste and residues in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[13]
Experimental and Safety Workflows
A systematic approach to chemical safety is crucial in a research and development setting. The following diagram illustrates a general workflow for assessing and managing the risks associated with a chemical like this compound.
Caption: A generalized workflow for chemical risk assessment and management.
The following diagram illustrates a typical workflow for an in vitro mutagenicity study, such as the Ames test, which is a common component of a chemical's safety assessment.
Caption: A simplified workflow for conducting an Ames test.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. Users should always consult the most current SDS for this compound from their supplier and adhere to all applicable safety regulations.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. This compound | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 99-31-0 | 801246 [merckmillipore.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acs.org [acs.org]
- 14. intersolia.com [intersolia.com]
The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and History of 5-Aminoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisophthalic acid, a seemingly simple aromatic dicarboxylic acid, holds a significant position in the landscape of modern chemistry and pharmaceutical development. Its journey from a 19th-century synthetic curiosity to a cornerstone in the synthesis of life-saving medical imaging agents is a compelling narrative of scientific advancement. This technical guide provides a comprehensive exploration of the discovery, history, and key synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development. Through detailed experimental protocols, tabulated data, and visualizations of synthetic pathways, this document illuminates the enduring importance of this versatile molecule.
Discovery and Historical Context
The precise first synthesis of this compound is rooted in the burgeoning field of organic chemistry in the 19th century. While a definitive single publication marking its discovery remains elusive in readily available modern databases, its inclusion in the comprehensive German handbook of organic chemistry, Beilstein's Handbuch der Organischen Chemie, under the registry number 2805628, firmly places its origins within this era of foundational chemical synthesis. The 19th century was a period of intense investigation into the derivatives of coal tar, leading to the discovery and synthesis of a vast array of aromatic compounds. The development of methods for nitration and subsequent reduction of aromatic rings were key technological advancements of this time.
The synthesis of this compound is intrinsically linked to its precursor, 5-nitroisophthalic acid. The nitration of isophthalic acid, which itself was first prepared in the mid-19th century, would have been a logical step for chemists exploring the reactivity of this dicarboxylic acid. Subsequent reduction of the nitro group to an amine would have then yielded this compound. This two-step process aligns with the common synthetic strategies of the period for producing aromatic amines.
While its initial discovery may have been driven by fundamental chemical curiosity, the most significant chapter in the history of this compound began in the 20th century with the advent of X-ray contrast media. The development of safe and effective agents to enhance the visibility of internal structures in radiography was a major medical challenge. Researchers discovered that the tri-iodinated derivatives of this compound possessed the requisite radio-opacity and physiological properties to become crucial components of non-ionic X-ray contrast agents. This application propelled this compound from a niche chemical to a vital building block in the pharmaceutical industry.
Synthetic Evolution
The primary and most enduring route for the synthesis of this compound involves a two-step process starting from isophthalic acid. This pathway is a classic example of electrophilic aromatic substitution followed by a reduction.
Step 1: Nitration of Isophthalic Acid
The first step is the electrophilic nitration of isophthalic acid to yield 5-nitroisophthalic acid. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Step 2: Reduction of 5-Nitroisophthalic Acid
The second and final step is the reduction of the nitro group of 5-nitroisophthalic acid to an amine group, yielding this compound. A variety of reducing agents and conditions have been employed for this transformation, reflecting the evolution of chemical synthesis techniques.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the synthesis of this compound, compiled from various sources.
Synthesis of 5-Nitroisophthalic Acid
A common laboratory-scale procedure for the nitration of isophthalic acid is as follows:
Materials:
-
Isophthalic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
Procedure:
-
In a reaction vessel, carefully add isophthalic acid to a cooled mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.
-
Slowly heat the reaction mixture and then reflux for several hours.
-
After cooling, the reaction mixture is poured onto ice, leading to the precipitation of the crude 5-nitroisophthalic acid.
-
The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from water.[1]
Reduction of 5-Nitroisophthalic Acid to this compound
Several methods have been developed for the reduction of 5-nitroisophthalic acid. Below are some of the most common protocols.
This method is widely used in industrial settings due to its high efficiency and clean reaction profile.
Materials:
-
5-Nitroisophthalic acid
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., water, ethanol)
-
Hydrogen gas
-
Alkali metal hydroxide (B78521) (e.g., sodium hydroxide)
Procedure:
-
5-Nitroisophthalic acid is dissolved in a suitable solvent in the presence of a palladium on carbon catalyst.
-
An alkali metal hydroxide is added to the mixture.
-
The reaction is carried out under a hydrogen atmosphere at a controlled pressure and temperature.
-
Upon completion of the reaction, the catalyst is filtered off.
-
The filtrate is then neutralized with an acid to precipitate the this compound.
-
The product is collected by filtration, washed, and dried.
This method offers a convenient alternative to catalytic hydrogenation.
Materials:
-
5-Nitroisophthalic acid
-
Sodium hydroxide
-
Raney nickel catalyst
-
Acetic acid
Procedure:
-
Dissolve 5-nitroisophthalic acid and sodium hydroxide in water with stirring until the solution is clear.
-
Add Raney nickel catalyst and slowly heat the mixture to 30-35°C.
-
Add 80% hydrazine hydrate dropwise to the reaction mixture over a period of 30 minutes.
-
Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
After the reaction, filter the mixture and adjust the pH of the filtrate to 3.5-4.0 with acetic acid.
-
A large amount of white solid, this compound, will precipitate.
-
Collect the precipitate by filtration and dry to obtain the final product.[1]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its precursor.
Table 1: Synthesis of this compound from 5-Nitroisophthalic Acid
| Method | Reducing Agent | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | Hydrogen Gas | Pd/C | Water | >98 | >99 | |
| Hydrazine Reduction | Hydrazine Hydrate | Raney Nickel | Water | 95 | 99.7 | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99-31-0 | |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | |
| Melting Point | >300 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions | |
| Beilstein Registry | 2805628 |
Core Applications in Drug Development
The primary and most significant application of this compound in drug development is as a key starting material for the synthesis of non-ionic, low-osmolality X-ray contrast agents. The core structure of this compound provides a scaffold for the introduction of three iodine atoms, which are responsible for the radio-opaque properties of the final drug molecule.
The synthetic pathway to these contrast agents typically involves the following key transformation:
The amino and carboxylic acid groups on the this compound backbone are then further functionalized through acylation and amidation reactions to introduce hydrophilic side chains. These side chains are crucial for imparting the desired properties to the final contrast agent, such as high water solubility and low osmolality, which contribute to improved patient tolerance and safety.
Conclusion
This compound stands as a testament to the enduring legacy of classical organic synthesis and its profound impact on modern medicine. From its 19th-century origins to its indispensable role in the production of advanced medical imaging agents, its story highlights the critical interplay between fundamental chemical research and applied pharmaceutical development. The synthetic pathways to this key intermediate, refined over more than a century, now enable the large-scale production of life-saving diagnostic tools. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and properties of this compound provides a valuable perspective on the foundations of modern pharmaceutical chemistry and the continuing importance of seemingly simple molecules in advancing human health.
References
Theoretical and Computational Insights into 5-Aminoisophthalic Acid: A Technical Guide for Researchers
An In-depth Examination of the Molecular Properties, Synthesis, and Pharmaceutical Relevance of a Versatile Building Block
Introduction
5-Aminoisophthalic acid (5-AIPA) is an aromatic dicarboxylic acid that has garnered significant attention in various scientific fields, particularly in materials science and medicinal chemistry. Its rigid structure, combined with the presence of both amino and carboxylic acid functional groups, makes it a versatile molecular building block. In the realm of drug development, 5-AIPA serves as a crucial intermediate in the synthesis of pharmaceuticals and as a linker in the construction of advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound, alongside detailed experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.
Molecular Properties and Computational Modeling
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of this compound. These computational models provide valuable insights into its reactivity, stability, and spectroscopic characteristics.
Molecular Structure and Geometry
The molecular structure of this compound consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and an amino group at position 5.[4] Computational geometry optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data obtained from X-ray diffraction studies.[5]
Electronic Properties
The electronic properties of 5-AIPA, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical in understanding its chemical reactivity and charge transfer characteristics. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[5] These parameters are crucial for predicting how 5-AIPA will interact with other molecules, for instance, in the formation of coordination complexes.
Spectroscopic Properties
Computational modeling is a powerful tool for predicting and interpreting the spectroscopic data of this compound.
-
Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. The calculated frequencies for the stretching and bending modes of the carboxylic acid and amino groups, as well as the aromatic ring vibrations, generally show good agreement with experimental data.[5]
-
NMR Spectroscopy: While experimental Nuclear Magnetic Resonance (NMR) spectra provide definitive structural information, computational methods can predict the chemical shifts of ¹H and ¹³C nuclei.[6][7] These predictions can assist in the assignment of complex spectra and in the structural elucidation of novel derivatives.
The following table summarizes key computational data for this compound based on typical DFT calculations found in the literature.
| Parameter | Calculated Value (Representative) | Method/Basis Set |
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.8 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.5 D | B3LYP/6-31G(d) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 5-nitroisophthalic acid.[8][9][10][11]
Materials:
-
5-Nitroisophthalic acid
-
Raney Nickel (catalyst)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic acid
-
Distilled water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 5-nitroisophthalic acid and sodium hydroxide in distilled water.
-
Heat the mixture gently with stirring until a clear solution is obtained.
-
Carefully add Raney Nickel to the solution.
-
Heat the reaction mixture to the specified temperature (e.g., 70-80 °C).
-
Add hydrazine hydrate dropwise to the reaction mixture over a period of 30-60 minutes.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter to remove the Raney Nickel catalyst.
-
Acidify the filtrate with acetic acid to a pH of approximately 4-5.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain pure this compound.
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as a water-ethanol mixture, to obtain a high-purity product.[12]
Characterization Methods
The synthesized this compound should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of pure this compound is typically above 300 °C.[13]
-
FTIR Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-N stretching (around 1300 cm⁻¹).[14]
-
NMR Spectroscopy:
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of this compound (181.15 g/mol ).[6]
Role in Drug Development
While this compound itself is not typically an active pharmaceutical ingredient (API), it plays a significant role in drug development in two primary areas: as a precursor for API synthesis and as a building block for drug delivery systems.
Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to iodinated contrast agents used in medical imaging.[11][16] The amino and carboxylic acid functionalities allow for further chemical modifications to build more complex and pharmacologically active molecules.[17]
The logical workflow for the synthesis of a pharmaceutical intermediate from 5-AIPA can be visualized as follows:
Caption: Synthetic workflow from 5-AIPA to a pharmaceutical intermediate.
Linker for Metal-Organic Frameworks in Drug Delivery
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Due to their high porosity, tunable pore size, and biocompatibility, MOFs are promising candidates for drug delivery applications.[3] this compound is an excellent choice as an organic linker for the synthesis of MOFs.[18][19][20] The carboxylic acid groups coordinate with the metal centers, while the amino group can be used for post-synthetic modification to introduce further functionality or to interact with drug molecules.[20]
The following diagram illustrates the self-assembly process of a MOF using 5-AIPA as a linker for potential drug delivery applications.
Caption: Formation of a 5-AIPA-based MOF for drug delivery.
While direct involvement of this compound in specific signaling pathways is not extensively documented, its utility in creating sophisticated drug delivery vehicles like MOFs provides an indirect but powerful role in influencing biological systems. These MOF-based systems can be designed for targeted drug release, potentially modulating signaling pathways involved in various diseases by delivering therapeutic agents with high precision.
Conclusion
This compound is a molecule of significant interest to researchers in chemistry, materials science, and drug development. Its rich chemistry, stemming from its trifunctional nature, allows for a wide range of applications. Theoretical and computational studies provide a deep understanding of its molecular properties, guiding its application in the rational design of new materials and molecules. The detailed experimental protocols for its synthesis and characterization outlined in this guide offer a practical resource for researchers. As the field of targeted therapeutics and advanced drug delivery systems continues to evolve, the importance of versatile building blocks like this compound is set to grow, paving the way for new innovations in medicine and beyond.
References
- 1. newindiaacid.com [newindiaacid.com]
- 2. CAS 99-31-0 | this compound | Jay Finechem [jayfinechem.com]
- 3. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-460851) | 99-31-0 [evitachem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. This compound(99-31-0) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN101234993B - Method for preparing this compound from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 10. JPH10306067A - Production of this compound - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. This compound | 99-31-0 [chemicalbook.com]
- 14. This compound | 99-31-0 | FA00357 | Biosynth [biosynth.com]
- 15. This compound | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 17. US3864385A - New this compound Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Potential Research Areas for 5-Aminoisophthalic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisophthalic acid (5-AIPA), a versatile aromatic dicarboxylic acid, has emerged as a significant building block in supramolecular chemistry and materials science. Its unique trifunctional nature, featuring two carboxylic acid groups and one amino group, allows for a wide range of chemical modifications and applications. This technical guide explores the core research areas of 5-AIPA, providing an in-depth overview of its potential in the development of advanced materials for sensing, catalysis, and drug delivery. Furthermore, its crucial role as a key intermediate in the synthesis of pharmaceuticals, such as the X-ray contrast agent Iohexol (B1672079), is detailed. This document serves as a comprehensive resource for researchers and professionals seeking to explore the expanding landscape of 5-AIPA chemistry and its applications.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of 5-AIPA is crucial for its application in various research fields. The key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to light beige crystalline powder | [2] |
| Melting Point | >300 °C (decomposes) | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF | [4] |
| Density | ~1.44 g/cm³ | [2] |
| pKa | Not readily available | |
| CAS Number | 99-31-0 | [5] |
Core Research Areas and Applications
The unique structural characteristics of 5-AIPA make it a versatile platform for the development of functional materials and molecules. The primary areas of research are detailed below.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
5-AIPA is extensively used as an organic linker to construct metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups coordinate with metal ions, while the amino group can be a coordination site or be post-synthetically modified to introduce new functionalities.
MOFs derived from 5-AIPA exhibit significant potential as chemical sensors, particularly for the detection of metal ions and small molecules. The sensing mechanism often relies on fluorescence quenching or enhancement upon interaction with the analyte.
Experimental Protocol: Synthesis of a Dysprosium-based MOF for Solvent Sensing [6]
This protocol describes the solvothermal synthesis of a dysprosium-based MOF using 5-AIPA as the organic linker.
-
Materials:
-
Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O)
-
This compound (5-AIPA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
-
Procedure:
-
Prepare two separate solutions in a 1:1 DMF:H₂O mixture.
-
Solution A: Dissolve DyCl₃·6H₂O (0.035 mmol, 13.9 mg) in 1 mL of the solvent mixture.
-
Solution B: Dissolve 5-AIPA (0.055 mmol, 10 mg) in 1 mL of the solvent mixture.
-
Slowly add Solution A to Solution B with gentle stirring.
-
Seal the resulting mixture in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 95 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Prismatic crystals of the MOF will be formed.
-
Collect the crystals by filtration, wash with the solvent mixture, and dry under vacuum.
-
-
Characterization:
-
Single-crystal X-ray diffraction to determine the crystal structure.
-
Photoluminescence spectroscopy to evaluate the sensing properties by exposing the MOF to different solvents and measuring the changes in emission spectra.
-
Sensing Mechanism: Fluorescence Quenching
The general mechanism for fluorescence-based sensing involves the interaction of the analyte with the MOF, which alters the electronic properties of the framework and affects its fluorescence. In many cases, the binding of a metal ion to the framework can lead to fluorescence quenching through processes like photoinduced electron transfer (PET).
Figure 1: Generalized fluorescence quenching mechanism in a 5-AIPA based chemosensor.
Quantitative Data for Sensing Applications
| Sensor Material | Analyte | Detection Limit (LOD) | Quenching Constant (Ksv) | Reference |
| 5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole | Cu²⁺ | 8.82 µM | - | [7] |
| Schiff base (Z2b) from 5-AIPA | 2,4-dinitrophenol (DNP) | 2.77 µM | 2.4 x 10⁴ M⁻¹ | [1] |
The porous nature and tunable active sites of 5-AIPA based MOFs make them promising candidates for heterogeneous catalysis. The amino groups within the framework can act as basic sites, while the metal centers can function as Lewis acids.
Experimental Protocol: Knoevenagel Condensation using a 5-AIPA based Coordination Polymer [8]
This protocol outlines a general procedure for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) catalyzed by a 5-AIPA based coordination polymer.
-
Materials:
-
Benzaldehyde
-
Malononitrile
-
5-AIPA based catalyst (e.g., a Co(II) coordination polymer)
-
Ethanol (B145695) (solvent)
-
-
Procedure:
-
In a round-bottomed flask, dissolve malononitrile (1 mmol, 66 mg) in 10 mL of ethanol.
-
Add the 5-AIPA based catalyst (10 mg).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 5 minutes to several hours, depending on the catalyst's activity).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst by filtration.
-
The filtrate containing the product can be further purified by recrystallization or column chromatography if necessary.
-
-
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The catalyst's reusability can be tested by washing the recovered catalyst and using it in subsequent reaction cycles.
-
Catalytic Mechanism: Knoevenagel Condensation
The Knoevenagel condensation catalyzed by a 5-AIPA based MOF can proceed through a mechanism where the basic amino groups of the framework deprotonate the active methylene (B1212753) compound, and the Lewis acidic metal centers activate the carbonyl group of the aldehyde.
Figure 2: Proposed catalytic cycle for the Knoevenagel condensation using a 5-AIPA based MOF.
Quantitative Data for Catalytic Applications
| Catalyst | Reaction | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| CAU-1-NH₂ ([Al₄(OH)₂(OCH₃)₄(p-BDC-NH₂)₃]) | Knoevenagel Condensation | up to 100% | - | - | [9] |
| Amphoteric nanocatalysts | Knoevenagel Condensation | 66-90% | 1.8 - 3.6 | 0.0005 - 0.0009 | [10] |
The high porosity and biocompatibility of certain 5-AIPA based MOFs make them suitable as nanocarriers for drug delivery. The drug molecules can be loaded into the pores of the MOF and released in a controlled manner, often triggered by environmental stimuli such as pH.
Experimental Protocol: Loading of Doxorubicin (B1662922) into a 5-AIPA based MOF [11][12]
This protocol provides a general method for loading the anticancer drug Doxorubicin (DOX) into a 5-AIPA based MOF.
-
Materials:
-
Synthesized 5-AIPA based MOF (e.g., Fe-MIL-88B)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.4)
-
Deionized water
-
-
Procedure for Drug Loading:
-
Disperse a known amount of the 5-AIPA based MOF in an aqueous solution of DOX of a specific concentration.
-
Stir the suspension at room temperature for a set period (e.g., 24 hours) to allow for drug encapsulation.
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the drug-loaded MOF with deionized water to remove any surface-adsorbed drug.
-
The amount of loaded drug can be quantified by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy.
-
-
Procedure for In-vitro Drug Release:
-
Disperse a known amount of the DOX-loaded MOF in PBS solutions of different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.4 to simulate the tumor microenvironment).
-
Incubate the suspensions at 37 °C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium after centrifugation.
-
Measure the concentration of released DOX in the aliquots using UV-Vis spectroscopy.
-
Drug Release Mechanism: pH-Responsive Release
The release of drugs from many MOFs, including those based on 5-AIPA, can be triggered by a change in pH. In acidic environments, such as those found in tumor tissues, the coordination bonds between the metal ions and the carboxylate linkers can be cleaved, leading to the degradation of the MOF structure and the release of the encapsulated drug.
Figure 3: Schematic of pH-responsive drug release from a 5-AIPA based MOF.
Quantitative Data for Drug Delivery Applications
| MOF Carrier | Drug | Drug Loading Capacity | Release Conditions | % Release | Reference |
| FeMn-MIL-88B | 5-Fluorouracil (5-FU) | 43.8 wt% | pH 5.4, 24 h | 70% | |
| MIL-100(Al) | Doxorubicin (DOX) | up to 27.4 wt% | pH 5.0, 2 days | ~35.6% | [12] |
| Oleic acid-coated nylon-6 MNCs | Doxorubicin (DOX) | up to 732 µg/mg | - | - | [13] |
Functionalized Nanoparticles
The surface of nanoparticles can be functionalized with 5-AIPA to introduce carboxylic acid and amino groups, which can then be used for various applications, including the removal of pollutants or as platforms for drug delivery.
Experimental Protocol: Synthesis of 5-AIPA Functionalized Magnetic Nanoparticles [13][14]
This protocol describes the synthesis of 5-AIPA functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-AIPA).
-
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound (5-AIPA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (for amide coupling)
-
Ethanol, Deionized water
-
-
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles: Co-precipitate FeCl₂ and FeCl₃ in an aqueous solution by adding NH₄OH under a nitrogen atmosphere with vigorous stirring. Wash the resulting black precipitate with water and ethanol.
-
Silica (B1680970) Coating (Fe₃O₄@SiO₂): Disperse the Fe₃O₄ nanoparticles in an ethanol/water/ammonia mixture. Add TEOS dropwise and stir for several hours to form a silica shell.
-
Amino Functionalization (Fe₃O₄@SiO₂-NH₂): Disperse the silica-coated nanoparticles in ethanol and add APTES. Reflux the mixture to graft amino groups onto the silica surface.
-
5-AIPA Functionalization (Fe₃O₄@SiO₂-AIPA): Activate the carboxylic acid groups of 5-AIPA using DCC and NHS in an appropriate solvent. Add the amino-functionalized nanoparticles to the activated 5-AIPA solution and stir to form an amide bond between the nanoparticles and 5-AIPA.
-
Wash the final product with ethanol and water and dry under vacuum.
-
-
Characterization:
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for morphology and size analysis.
-
Fourier-Transform Infrared (FTIR) spectroscopy to confirm the functionalization steps.
-
X-ray Diffraction (XRD) to confirm the crystalline structure of the magnetic core.
-
Vibrating Sample Magnetometry (VSM) to measure the magnetic properties.
-
Experimental Workflow: Functionalization of Magnetic Nanoparticles
Figure 4: Workflow for the synthesis of 5-AIPA functionalized magnetic nanoparticles.
Pharmaceutical Intermediate: Synthesis of Iohexol
5-AIPA is a critical starting material for the multi-step synthesis of Iohexol, a widely used non-ionic X-ray contrast agent. The synthesis involves several key transformations of the 5-AIPA molecule.
Synthesis Workflow: Iohexol from this compound
The synthesis of Iohexol from 5-AIPA is a complex process involving several steps, including iodination, acylation, and amidation.
Figure 5: Simplified synthetic pathway for Iohexol starting from 5-AIPA.
Experimental Protocol: Key Steps in Iohexol Synthesis [15]
The following provides a high-level overview of the key transformations. Detailed industrial processes are proprietary but the fundamental chemistry is well-established.
-
Iodination of 5-AIPA: 5-AIPA is treated with an iodinating agent, such as iodine monochloride, in an acidic medium to introduce three iodine atoms onto the benzene (B151609) ring, yielding 5-amino-2,4,6-triiodoisophthalic acid.
-
Formation of the Diacyl Chloride: The dicarboxylic acid is converted to the more reactive diacyl chloride using a chlorinating agent like thionyl chloride.
-
N-Acylation: The amino group is acetylated using an acetylating agent such as acetyl chloride.
-
Amidation: The diacyl chloride is reacted with 3-amino-1,2-propanediol to form the corresponding diamide.
-
N-Alkylation: The final step involves the alkylation of the acetamido nitrogen with a 2,3-dihydroxypropyl group, typically using 1-chloro-2,3-propanediol, to yield Iohexol.
Conclusion
This compound is a molecule of significant and growing importance across multiple scientific disciplines. Its utility as a versatile building block for the construction of functional materials such as MOFs and coordination polymers has opened up new avenues for research in sensing, catalysis, and drug delivery. The ability to fine-tune the properties of these materials through the rational design of the 5-AIPA linker and the choice of metal centers offers immense potential for the development of highly selective sensors, efficient catalysts for green chemistry, and smart drug delivery systems with controlled release profiles. Furthermore, its established role as a key intermediate in the pharmaceutical industry, particularly in the synthesis of Iohexol, underscores its commercial and therapeutic relevance. The experimental protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers and professionals, stimulating further innovation and exploration into the vast potential of this compound. As research in these areas continues to advance, 5-AIPA is poised to play an even more critical role in the development of next-generation materials and pharmaceuticals.
References
- 1. Hacettepe Journal of Biology and Chemistry » Submission » Two Schiff Base Compounds Derived from this compound: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Two Schiff Base Compounds Derived from this compound: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds | Scilit [scilit.com]
- 4. Loading and release of doxorubicin hydrochloride from iron(iii) trimesate MOF and zinc oxide nanoparticle composites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7541494B2 - Process for the manufacture of iohexol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and fabrication of magnetic nanoparticles for targeted drug delivery and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. High Drug Capacity Doxorubicin-Loaded Iron Oxide Nanocomposites for Cancer Therapy [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Facile synthesis of this compound functionalized magnetic nanoparticle for the removal of methylene blue | springerprofessional.de [springerprofessional.de]
- 15. chemicaljournals.com [chemicaljournals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 5-Aminoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) utilizing the versatile linker, 5-aminoisophthalic acid. The protocols detailed below are designed to be a robust starting point for the synthesis of novel MOFs for a variety of applications, including catalysis, sensing, and notably, as carriers for drug delivery.
Introduction
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the functionalizable nature of their organic linkers make them highly promising materials. This compound is a particularly interesting organic linker due to its rigid structure, which imparts stability to the framework, and the presence of a reactive amino group. This amino group can serve as a site for post-synthetic modification or for direct interaction with guest molecules, such as drugs.
Applications in Drug Delivery
The inherent porosity of MOFs allows for the encapsulation of therapeutic agents. The use of this compound as a linker is particularly advantageous for drug delivery applications. The uncoordinated amino group can form interactions, such as hydrogen bonds or van der Waals forces, with drug molecules, potentially leading to enhanced loading capacities and controlled release profiles. One notable application is the use of a copper-based MOF synthesized with this compound (AIPA-Cu(II) MOF) as a carrier for the non-steroidal anti-inflammatory drug, ibuprofen (B1674241).[1]
Quantitative Data Summary
The following tables summarize key quantitative data for MOFs synthesized using this compound and related structures.
Table 1: Structural Properties of MOFs Synthesized with this compound
| MOF Designation | Metal Ion | Synthesis Method | Pore Size (Å) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Co-AIP | Co(II) | Hydrothermal | 7.05 - 14.67[2][3] | Data not available | Data not available |
| Zn-AIP | Zn(II) | Hydrothermal | 7.05 - 14.67[2][3] | Data not available | Data not available |
| Ni-AIP | Ni(II) | Hydrothermal | 7.05 - 14.67[2][3] | Data not available | Data not available |
| Cd-AIP | Cd(II) | Hydrothermal | 7.05 - 14.67[2][3] | Data not available | Data not available |
| Dy-AIP | Dy(III) | Solvothermal | Data not available | Data not available | Data not available |
| Cu-AIP | Cu(II) | Solvothermal | Data not available | Data not available | Data not available |
Table 2: Drug Loading Capacities in MOFs
| MOF System | Drug | Loading Capacity (wt%) | Loading Method |
| AIPA-Cu(II) MOF | Ibuprofen | Potentially good loading capacity confirmed[1] | Impregnation |
| Functionalized Cu-MOF (using 5-nitroisophthalic acid) | Ibuprofen | 25.50%[4][5] | Impregnation |
| nano-MOF-5 | Ofloxacin | 52.86%[1] | Direct Addition |
Experimental Protocols
The following are detailed protocols for the synthesis, characterization, and drug loading of MOFs using this compound.
Protocol 1: Hydrothermal Synthesis of a Metal-Organic Framework
This protocol describes a general procedure for the hydrothermal synthesis of MOFs using divalent metal salts and this compound.
Materials:
-
This compound (H₂AIP)
-
Divalent metal salt (e.g., Cobalt(II) nitrate (B79036) hexahydrate, Zinc(II) nitrate hexahydrate, Nickel(II) chloride hexahydrate, Cadmium(II) nitrate tetrahydrate)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Reactant Preparation: In a typical synthesis, dissolve 1 mmol of the chosen metal salt and 1 mmol of this compound in a mixture of 5 mL of ethanol and 5 mL of deionized water in a beaker.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Assembly: Transfer the resulting mixture into a 23 mL Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and place it in a preheated oven. Heat the autoclave to 160°C for 72 hours.
-
Cooling: After the reaction time, allow the autoclave to cool down slowly to room temperature.
-
Product Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the collected crystals thoroughly with deionized water and then with ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product in an oven at 60°C overnight.
Protocol 2: Solvothermal Synthesis of a Copper-Based MOF (Cu-AIP)
This protocol is adapted from methods used for synthesizing copper-based MOFs.
Materials:
-
This compound (AIPA)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Reactant Preparation: Dissolve 1 mmol of this compound and 1 mmol of copper(II) nitrate trihydrate in 50 mL of DMF in a flask.
-
Reaction: Reflux the mixture for 8 hours.
-
Cooling: After refluxing, allow the solution to cool to room temperature.
-
Product Isolation: Collect the solid product by centrifugation.
-
Washing: Wash the product several times with deionized water and DMF to remove impurities and unreacted materials.
-
Drying: Dry the obtained Cu-AIP MOF under vacuum.
Protocol 3: Drug Loading into a MOF via Impregnation
This protocol describes a general procedure for loading a drug, such as ibuprofen, into a synthesized MOF.
Materials:
-
Activated MOF (e.g., Cu-AIP)
-
Ibuprofen
-
Hexane (B92381) (or another suitable solvent in which the drug is soluble but the MOF is not)
Procedure:
-
Activation: Before drug loading, the synthesized MOF must be activated to remove any solvent molecules from its pores. This is typically done by heating the MOF under vacuum. The temperature and duration of activation should be optimized for each specific MOF to avoid framework collapse. A common starting point is 120-150°C for 12-24 hours.
-
Loading Solution: Prepare a solution of ibuprofen in hexane. The concentration will depend on the desired loading and the solubility of the drug.
-
Impregnation: Suspend a known amount of the activated MOF in the ibuprofen solution.
-
Stirring: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Isolation: Collect the drug-loaded MOF by filtration or centrifugation.
-
Washing: Wash the collected material with fresh hexane to remove any drug molecules adsorbed on the external surface of the MOF crystals.
-
Drying: Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40-60°C) to remove the solvent.
-
Quantification: To determine the amount of loaded drug, a known mass of the drug-loaded MOF can be digested in a suitable solvent, and the drug concentration can be measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Synthesis and Characterization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Post-Synthetic Modification of MOFs with 5-Aminoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage and separation, and drug delivery. Post-synthetic modification (PSM) is a powerful technique to introduce or alter functional groups within a pre-synthesized MOF structure, enabling the tailoring of its properties for specific applications without de novo synthesis.[1][2][3][4][5][6]
This document provides detailed application notes and protocols for the post-synthetic modification of MOFs using 5-aminoisophthalic acid (5-AIPA). The introduction of 5-AIPA's amino group into a MOF structure can serve as a versatile anchor for further functionalization or can itself impart valuable properties, such as altering the hydrophilicity of the pores or providing active sites for catalysis and drug interaction.[7][8][9][10]
The primary method detailed here is Post-Synthetic Ligand Exchange (PSE) , a process where the original linker molecules of a robust MOF are partially or fully exchanged with new functional linkers, in this case, 5-AIPA.[11][12][13] This method is particularly suited for robust MOFs such as the UiO-66 series, which can maintain their crystalline structure under the conditions required for ligand exchange.
Potential Applications
The incorporation of this compound into MOF structures opens up possibilities for several applications:
-
Drug Delivery: The uncoordinated amino group of the 5-AIPA linker can interact with drug molecules, such as ibuprofen, through van der Waals forces, potentially enhancing drug loading capacity and influencing release kinetics.[7] The amino group can also be further modified to attach targeting moieties for site-specific drug delivery.
-
Catalysis: MOFs containing 5-AIPA can serve as platforms for catalysis. For instance, Cu-based MOFs with this linker have been used as recyclable catalysts for C-S cross-coupling reactions.[14] The amino group can also be a precursor for creating more complex catalytic sites.
-
Sensing and Sorption: The functionalized pores can be designed for the selective detection and removal of specific molecules. For example, a copper MOF based on 5-AIPA has been post-synthetically modified with thiol groups to effectively capture mercury from both solutions and vapor.[10][15]
-
CO2 Capture: Amino-functionalized MOFs have shown promise for post-combustion carbon capture due to the favorable interactions between the amine groups and CO2 molecules.[14]
Experimental Protocols
This section details the protocol for the post-synthetic ligand exchange of a parent MOF (UiO-66) with this compound.
Materials and Equipment
-
Parent MOF: UiO-66 (Zr6O4(OH)4(BDC)6, where BDC = 1,4-benzenedicarboxylate)
-
Modifying Ligand: this compound (5-AIPA)
-
Solvent: High-purity N,N-Dimethylformamide (DMF)
-
Activation Solvent: High-purity Chloroform (B151607) or Dichloromethane (B109758), and Methanol (B129727)
-
Equipment:
-
Scintillation vials or sealed reaction vessels
-
Oven or heating block
-
Centrifuge
-
Vacuum oven
-
Powder X-ray Diffractometer (PXRD)
-
Gas sorption analyzer (for BET analysis)
-
Thermogravimetric Analyzer (TGA)
-
FT-IR Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Protocol for Post-Synthetic Ligand Exchange
The following protocol is based on established procedures for ligand exchange in robust MOFs like UiO-66.
-
Activation of Parent MOF:
-
Activate the as-synthesized UiO-66 by immersing it in a suitable solvent like chloroform or dichloromethane for 3 days, replacing the solvent daily to remove any unreacted starting material from the pores.
-
Decant the solvent and add methanol, allowing the MOF to soak for another 3 days, again replacing the solvent daily.
-
Isolate the MOF by centrifugation and dry under dynamic vacuum at a suitable temperature (e.g., 120 °C) for 12 hours to obtain the activated, porous parent material.
-
-
Ligand Exchange Reaction:
-
In a typical experiment, suspend 100 mg of activated UiO-66 in 10 mL of DMF in a sealed reaction vial.
-
Prepare a solution of this compound in DMF. The concentration will depend on the desired degree of functionalization. For a target 10% exchange, a 10-fold molar excess of 5-AIPA relative to the BDC linker in the MOF is a reasonable starting point.
-
Add the 5-AIPA solution to the UiO-66 suspension.
-
Seal the vial and heat the mixture in an oven or heating block at a temperature between 80 °C and 120 °C for 24 to 72 hours. The optimal temperature and time will need to be determined experimentally.
-
-
Purification of the Modified MOF:
-
After the reaction, cool the vessel to room temperature.
-
Isolate the solid product by centrifugation.
-
Wash the product thoroughly with fresh DMF to remove unreacted 5-AIPA and any displaced BDC linker. This can be done by repeated cycles of resuspension in DMF followed by centrifugation.
-
After washing with DMF, perform a solvent exchange with a more volatile solvent like methanol for 3 days, replacing the solvent daily.
-
-
Activation of the Final Product:
-
Isolate the purified, modified MOF by centrifugation.
-
Dry the material under dynamic vacuum at 120 °C for 12 hours to remove all solvent molecules from the pores.
-
The resulting material is the 5-AIPA-functionalized MOF, denoted as UiO-66-(AIPA)x.
-
Characterization of the Modified MOF
To confirm the successful incorporation of 5-AIPA and to quantify the degree of functionalization, the following characterization techniques are essential:
-
Powder X-ray Diffraction (PXRD): To verify that the crystalline structure of the MOF is maintained after the ligand exchange.
-
¹H NMR Spectroscopy: The modified MOF can be digested in a strong acid (e.g., HF in DMSO-d6) to release the linkers. The ratio of 5-AIPA to BDC can be determined by integrating the respective proton signals in the NMR spectrum.
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the amino group (N-H stretching and bending) in the modified MOF.
-
Gas Sorption Analysis (BET): To measure the surface area and pore volume. A decrease in surface area is expected after modification due to the incorporation of the bulkier and functionalized linker.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF.
Data Presentation
The following tables present representative quantitative data for the parent UiO-66 MOF and a hypothetically modified UiO-66-(AIPA)x, based on typical results from similar post-synthetic modification studies.
Table 1: Textural Properties Before and After PSM
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 (Parent) | ~1100 - 1400 | ~0.50 - 0.65 |
| UiO-66-(AIPA)x | ~800 - 1100 | ~0.35 - 0.50 |
Note: The exact values will depend on the degree of ligand exchange and the activation procedure.
Table 2: Characterization Summary
| Characterization Technique | Parent MOF (UiO-66) | Modified MOF (UiO-66-(AIPA)x) | Purpose |
| PXRD | Crystalline, characteristic peaks | Crystalline, maintained framework structure | Confirm structural integrity |
| ¹H NMR (digested) | Signals for BDC linker | Signals for both BDC and 5-AIPA linkers | Quantify functionalization |
| FT-IR (cm⁻¹) | C=O stretches (~1580, ~1395) | Additional N-H stretches (~3300-3500) | Confirm presence of amino group |
| TGA (onset of decomposition) | ~500 °C | ~450 - 480 °C | Assess thermal stability |
Visualizations
Experimental Workflow
Caption: Workflow for the post-synthetic modification of UiO-66 with 5-AIPA.
Logical Relationship of PSM
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.gla.ac.uk [chem.gla.ac.uk]
- 9. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postsynthetic covalent modification of a neutral metal-organic framework. | Semantic Scholar [semanticscholar.org]
- 11. Postsynthetic ligand exchange as a route to functionalization of ‘inert’ metal–organic frameworks | Semantic Scholar [semanticscholar.org]
- 12. Postsynthetic ligand and cation exchange in robust metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impact.ornl.gov [impact.ornl.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Application of 5-Aminoisophthalic Acid in Gas Adsorption: A Detailed Guide for Researchers
Introduction: 5-Aminoisophthalic acid is a versatile organic linker extensively utilized in the synthesis of porous crystalline materials, particularly Metal-Organic Frameworks (MOFs). The presence of both carboxylate and amino functional groups allows for the formation of robust frameworks with tunable pore environments, making them highly attractive for applications in gas storage and separation. The amino group, in particular, can be leveraged to enhance the selective adsorption of acidic gases like carbon dioxide (CO₂) through favorable Lewis acid-base interactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the application of this compound-based materials in gas adsorption.
Data Presentation: Gas Adsorption Properties
The gas adsorption performance of materials synthesized using this compound is summarized in the table below. This data is crucial for evaluating their potential in applications such as carbon capture, natural gas purification, and hydrogen storage.
| Material Name | Gas Adsorbate | Temperature (K) | Pressure (atm) | Adsorption Capacity (cm³/g) | Selectivity (CO₂/N₂) | BET Surface Area (m²/g) | Reference |
| JUC-141 | CO₂ | 273 | 1 | 79.94 | 21.62 | Not Reported | [1][2] |
| CO₂ | 298 | 1 | 51.39 | 27.60 | Not Reported | [1] | |
| N₂ | 273 | 1 | 13.90 | - | Not Reported | [1] | |
| N₂ | 298 | 1 | 6.76 | - | Not Reported | [1] | |
| {Pr₂(Haip)₂(aip)(NO₃)₂·8H₂O}n | N₂ | 77 | 1 | 230 | - | 792 (potential specific accessible surface) | [3] |
Note: "aip" stands for 5-aminoisophthalate.
Experimental Protocols
Detailed methodologies for the synthesis of a representative this compound-based MOF and the subsequent gas adsorption analysis are provided below. These protocols are based on established literature and can be adapted for specific research needs.
Protocol 1: Solvothermal Synthesis of a Dysprosium-based MOF
This protocol is adapted from the synthesis of a dysprosium-based MOF using this compound.[4]
Materials:
-
This compound (H₂NC₆H₃-1,3-(CO₂H)₂)
-
Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Glass vials (8 mL capacity) with screw caps
-
Sonicator
-
Oven
Procedure:
-
Solution A Preparation: In a glass vial, dissolve 10 mg (0.055 mmol) of this compound in a 1 mL mixture of DMF and water (1:1 v/v).
-
Solution B Preparation: In a separate glass vial, dissolve 13.9 mg (0.035 mmol) of DyCl₃·6H₂O in a 1 mL mixture of DMF and water (1:1 v/v).
-
Mixing: Slowly add Solution B to Solution A.
-
Homogenization: Sonicate the resulting mixture for 2 minutes to ensure a homogeneous solution.
-
Crystallization: Tightly seal the glass vial with a screw cap and place it in an oven preheated to 95 °C.
-
Reaction Time: Allow the reaction to proceed for 24 to 48 hours, during which crystals are expected to form.[4]
-
Product Isolation: After the reaction, allow the vial to cool to room temperature. Collect the crystals by filtration.
-
Washing: Wash the collected crystals with deionized water and then with methanol to remove any unreacted starting materials and solvent.
-
Drying: Dry the final product under vacuum or in a low-temperature oven.
Protocol 2: Activation of the MOF for Gas Adsorption
Proper activation is crucial to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.
Materials:
-
As-synthesized MOF material
-
Volumetric gas adsorption analyzer with a degassing station
-
Sample tube
Procedure:
-
Sample Preparation: Place a precisely weighed amount of the as-synthesized MOF (typically 50-100 mg) into a sample tube.
-
Solvent Exchange (Optional but Recommended): To facilitate the removal of high-boiling point solvents like DMF, immerse the as-synthesized material in a low-boiling point solvent (e.g., methanol or ethanol) for 24-72 hours. Replace the solvent several times during this period.
-
Degassing: Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heating and Vacuum: Heat the sample under a high vacuum (e.g., <10⁻³ torr) at a temperature between 100 °C and 150 °C for 8 to 12 hours. The exact temperature and time should be optimized based on the thermal stability of the MOF.[5]
Protocol 3: Gas Adsorption Measurement
This protocol describes a typical volumetric method for measuring gas adsorption isotherms.
Materials:
-
Activated MOF sample in a sample tube
-
Volumetric gas adsorption analyzer
-
High-purity adsorbate gases (e.g., N₂, CO₂, H₂, CH₄)
-
Liquid nitrogen (for 77 K measurements)
-
Thermostatic bath (for measurements at other temperatures)
Procedure:
-
BET Surface Area Measurement (N₂ at 77 K):
-
Transfer the sealed sample tube containing the activated MOF to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Perform a nitrogen adsorption-desorption isotherm measurement by incrementally dosing known amounts of N₂ gas into the sample tube and measuring the pressure equilibration.
-
Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.[6]
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity.[6]
-
-
CO₂ and Other Gas Adsorption Measurements (e.g., at 273 K or 298 K):
-
Use a fresh, activated sample for each gas to be tested.
-
Place the sample tube in a temperature-controlled bath set to the desired temperature (e.g., 273 K or 298 K).
-
Measure the adsorption isotherm by dosing the respective gas (e.g., CO₂) up to a pressure of 1 bar.
-
The amount of gas adsorbed at 1 bar is reported as the uptake capacity.
-
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound for gas adsorption.
References
- 1. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07011A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Aminoisophthalic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-Aminoisophthalic acid (5-AIPA) and its application in the formulation of drug delivery systems, particularly Metal-Organic Frameworks (MOFs). Detailed protocols for synthesis, drug loading, characterization, and in vitro release are provided to guide researchers in this promising field.
Introduction
This compound is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and notably, drug delivery.[1] The amino group on the 5-AIPA molecule offers a site for functionalization, allowing for the tuning of the MOF's properties and the attachment of targeting moieties for site-specific drug delivery.[1] This document outlines the preparation of 5-AIPA and its use in creating MOF-based drug delivery systems for various therapeutic agents.
Preparation of this compound
The most common method for synthesizing this compound is through the reduction of 5-nitroisophthalic acid. Several protocols have been reported, with variations in the reducing agent, catalyst, and reaction conditions.
Protocol 1: Catalytic Hydrogenation
This method utilizes hydrogen gas and a catalyst, such as palladium on carbon or Raney nickel, to reduce the nitro group.
Materials:
-
5-Nitroisophthalic acid
-
Ammonia (B1221849) water
-
Foam nickel/carbon nanotube magnetic catalyst (or Palladium on carbon/Raney nickel)
-
Hydrochloric acid
-
Water
-
Reaction kettle equipped with a stirrer and gas inlet
Procedure:
-
Dissolve 5-Nitroisophthalic acid in water and transfer the solution to a reaction kettle.[2]
-
Adjust the pH of the system to 9 by adding ammonia water.[2]
-
Introduce hydrogen gas at a flow rate of 25 mL/min.[2]
-
Add the foam nickel/carbon nanotube magnetic catalyst to the reaction mixture.[2]
-
Heat the reaction to 90°C and maintain for 100 minutes with stirring to obtain a solution of this compound.[2]
-
After the reaction, recover the magnetic catalyst.[2]
-
Filter the mother liquor and acidify it by adding hydrochloric acid.[2]
-
Cool the solution to room temperature to allow for recrystallization.[2]
-
Filter the crystals and dry to obtain this compound.[2]
Protocol 2: Reduction with Sodium Sulfide (B99878)
This protocol employs sodium sulfide as the reducing agent.
Materials:
-
5-Nitroisophthalic acid
-
Sodium carbonate
-
20% Sodium sulfide solution
-
Concentrated hydrochloric acid
-
Water
-
Three-necked flask with a stirrer
Procedure:
-
In a 1000 mL three-necked flask, dissolve 60g of sodium carbonate in 400g of water with stirring and heating.[2]
-
Add 100g of 5-Nitroisophthalic acid and stir until completely dissolved.[2]
-
Dropwise, add a pre-prepared 20% sodium sulfide solution to the reaction mixture while maintaining the temperature at 90-98°C. The addition should be completed in about 30 minutes.[2] The molar ratio of 5-Nitroisophthalic acid to sodium sulfide should be 1:0.6.[2]
-
Reflux the mixture for 2.5 hours.[2]
-
Filter the hot solution and collect the filtrate.[2]
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5.[2]
-
Cool the solution, filter the precipitate, wash with cold water, and dry to obtain this compound. A yield of 97% and purity of 99.5% can be achieved with this method.[2]
Synthesis of this compound-Based MOFs for Drug Delivery
5-AIPA can be coordinated with various metal ions, such as copper (Cu), zirconium (Zr), and nickel (Ni), to form MOFs with high porosity and large surface areas, making them suitable as drug carriers.
Protocol: Solvothermal Synthesis of a Copper-5-AIPA MOF (AIPA-Cu(II) MOF)
This protocol describes the synthesis of a copper-based MOF for the delivery of ibuprofen (B1674241).
Materials:
-
This compound (5-AIPA)
-
Copper(II) salt (e.g., Copper(II) nitrate (B79036) trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Autoclave
Procedure:
-
Dissolve this compound and the copper(II) salt in a mixture of DMF and ethanol in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24-72 hours).[3]
-
After cooling to room temperature, collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.
-
Dry the synthesized AIPA-Cu(II) MOF under vacuum.
Drug Loading and In Vitro Release Studies
The porous nature of 5-AIPA-based MOFs allows for the encapsulation of various drug molecules.
Protocol: Ibuprofen Loading into AIPA-Cu(II) MOF
Materials:
-
Activated AIPA-Cu(II) MOF (dried under vacuum)
-
Ibuprofen
-
Ethanol
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of ibuprofen in ethanol.
-
Immerse a known weight of activated AIPA-Cu(II) MOF in the ibuprofen solution.
-
Stir the suspension at room temperature for an extended period (e.g., 3 days) to allow for drug loading.[3]
-
Collect the ibuprofen-loaded MOF by centrifugation.
-
Wash the loaded MOF with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
The amount of loaded ibuprofen can be quantified by analyzing the supernatant using UV-Vis spectroscopy or HPLC.[3]
Protocol: In Vitro Drug Release Study (Dialysis Method)
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 for physiological conditions and 5.5 for a simulated tumor microenvironment)
-
Dialysis tubing with an appropriate molecular weight cut-off
-
Shaking incubator
Procedure:
-
Suspend a known amount of the drug-loaded MOF in a specific volume of PBS inside a dialysis bag.
-
Place the dialysis bag in a larger volume of fresh PBS (the release medium).
-
Incubate at 37°C with constant gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).
Characterization of 5-AIPA-Based Drug Delivery Systems
Thorough characterization is crucial to ensure the successful synthesis and performance of the drug delivery system.
Experimental Protocols:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF and to assess the impact of drug loading on the crystallinity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to quantify the amount of loaded drug by observing the weight loss at different temperatures.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and porous structure of the MOF before and after drug loading.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the 5-AIPA linker, the MOF, and the encapsulated drug, and to confirm the successful incorporation of the drug.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the MOF, which are critical parameters for drug loading capacity.
Quantitative Data Summary
The following tables summarize the quantitative data for drug loading and release from various 5-AIPA-based MOF systems.
| Drug | MOF System | Drug Loading Capacity (%) | Cumulative Release (%) | Release Conditions | Reference |
| Ibuprofen | AIPA-Cu(II) MOF | Good loading capacity | Excellent controlled release | In vitro | [3] |
| Oridonin | MOF-5 | 52.86 ± 0.59 | ~87% in 60 h | In vitro | [3] |
| 5-Fluorouracil | Zr-based MOF | 53.3 (wt%) | Satisfactory release without burst effect | In vitro | [4] |
| Camptothecin (B557342) | Amine-functionalized MIL-100(Fe) & MIL-101(Fe) | ~20% | pH-responsive, up to 4-fold increase at pH 5 | In vitro | [5] |
| Doxorubicin | UiO-66@SiO2/F127-FA | 5.6 (wt%) | Sustained release | In vitro | [6] |
Visualization of Workflows and Pathways
Experimental Workflow: Synthesis to In Vitro Testing
Caption: Experimental workflow from synthesis to in vitro testing.
Logical Relationship: Targeted Drug Delivery and Cellular Uptake
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Outstanding drug loading capacity by water stable microporous MOF: a potential drug carrier: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Amino modified metal-organic frameworks as pH-responsive nanoplatforms for safe delivery of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin-Loaded Core-Shell UiO-66@SiO2 Metal-Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-Aminoisophthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 5-aminoisophthalic acid and its derivatives. This document is intended to guide researchers in the qualitative and quantitative analysis of these compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, functional polymers, and metal-organic frameworks (MOFs).
Introduction
This compound (5-AIPA) and its derivatives are versatile building blocks in medicinal chemistry and materials science.[1] Their characterization is crucial for ensuring purity, confirming structure, and understanding their physicochemical properties, which are essential for their application in drug development and other fields.[2] This document outlines the application of various analytical techniques for a thorough characterization of these compounds.
Analytical Techniques Overview
A multi-faceted approach employing various spectroscopic and chromatographic techniques is necessary for the comprehensive characterization of this compound derivatives. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: For the identification of functional groups.
-
Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.
-
Thermal Analysis (TGA/DSC): For evaluating thermal stability and decomposition profiles.
The following sections provide detailed protocols and data presentation for each of these techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and its derivatives. A reversed-phase method is commonly employed for this purpose.
Quantitative Data Summary
| Parameter | This compound | 5-Nitroisophthalic Acid (Precursor) |
| Typical Retention Time (min) | ~4.2 | ~8.5 |
| Purity (%) | >98.0 | >99.0 |
Experimental Protocol
Objective: To determine the purity of a synthesized batch of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (reagent grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium (B1175870) phosphate (B84403) with phosphoric acid to pH 2.1, or for MS compatibility, water with formic acid). A common starting gradient is 5% acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time and peak area of the main peak in the sample chromatogram. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR should be performed.
Quantitative Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.5 - 8.5 | m | Aromatic protons |
| ~5.0 - 6.0 | br s | Amine protons (NH₂) | |
| ~12.0 - 13.0 | br s | Carboxylic acid protons (COOH) | |
| ¹³C NMR | ~170.0 | s | Carboxylic acid carbons (COOH) |
| ~150.0 | s | Aromatic carbon attached to NH₂ | |
| ~132.0 | s | Aromatic carbons attached to COOH | |
| ~115.0 - 120.0 | d | Aromatic CH carbons |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol
Objective: To confirm the chemical structure of a synthesized this compound derivative.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with base)
-
Tetramethylsilane (TMS) as an internal standard (if required)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon resonances (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals in both spectra to the corresponding atoms in the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound and its derivatives.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 | N-H stretch | Primary amine (NH₂) |
| 3300-2500 | O-H stretch | Carboxylic acid (COOH) |
| 1710-1680 | C=O stretch | Carboxylic acid (COOH) |
| 1620-1580 | N-H bend | Primary amine (NH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1320-1210 | C-N stretch | Aromatic amine |
| 920-900 | O-H bend | Carboxylic acid dimer |
Experimental Protocol
Objective: To identify the functional groups in a sample of a this compound derivative.
Instrumentation:
-
FT-IR spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Reagents:
-
Potassium bromide (KBr), IR grade (for pellet method)
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound derivatives and to gain structural information from their fragmentation patterns.
Quantitative Data Summary
| m/z | Ion |
| 181 | [M]⁺ (Molecular ion of 5-AIPA) |
| 164 | [M - OH]⁺ |
| 136 | [M - COOH]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique and the specific derivative.
Experimental Protocol
Objective: To confirm the molecular weight and study the fragmentation pattern of a this compound derivative.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI)
-
Direct infusion pump or coupled to a chromatographic system (LC-MS or GC-MS)
Reagents:
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Formic acid or ammonium hydroxide (B78521) (to aid ionization in ESI)
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to aid in ionization.
-
Infusion and Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the mass spectrum in the appropriate ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻). If tandem MS (MS/MS) is available, select the molecular ion and fragment it to obtain structural information.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, decomposition profile, and phase transitions of this compound derivatives.
Quantitative Data Summary
| Technique | Observation | Temperature (°C) |
| TGA | Onset of decomposition | > 300 |
| DSC | Melting point | > 300 (decomposes) |
Note: Thermal properties are highly dependent on the specific derivative and crystalline form.
Experimental Protocol
Objective: To assess the thermal stability of a this compound derivative.
Instrumentation:
-
Simultaneous TGA/DSC instrument
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA/DSC pan (e.g., alumina (B75360) or platinum).
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample.
-
-
Data Analysis: Analyze the TGA curve for mass loss events and the DSC curve for endothermic or exothermic transitions. Determine the onset temperature of decomposition from the TGA data and any melting or other phase transitions from the DSC data.
Experimental Workflow and Logical Relationships
The characterization of a newly synthesized this compound derivative follows a logical workflow to ensure its identity, purity, and structural integrity.
Caption: Experimental workflow for the synthesis and characterization of 5-AIPA derivatives.
Signaling Pathways and Biological Activity
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly amides and esters, are being investigated for various biological activities. For instance, certain isophthalamide (B1672271) derivatives have been explored as enzyme inhibitors. The specific signaling pathways targeted would depend on the nature of the derivative and the therapeutic area of interest. As a general representation of where such a compound might be investigated in early-stage drug discovery, the following logical diagram illustrates a hypothetical screening cascade.
Caption: A logical workflow for the in vitro screening of a novel 5-AIPA derivative.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Aminoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisophthalic acid is a critical intermediate in the synthesis of various pharmaceuticals, notably as a precursor for X-ray contrast agents, and as a linker molecule in the formation of Metal-Organic Frameworks (MOFs). Given its applications, particularly in pharmaceuticals where even trace impurities can impact safety and efficacy, ensuring the high purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of drug substances and identifying any process-related impurities or degradation products.
This document provides a detailed protocol for the purity analysis of this compound using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method. The methodology is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, ensuring the quality and consistency of the final product.
Experimental Protocols
Recommended HPLC Method
A robust RP-HPLC method for the analysis of this compound is detailed below. This method utilizes a C18 column and a phosphate (B84403) buffer with acetonitrile (B52724) as the mobile phase, providing good peak shape and resolution.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | LC800 HPLC System or equivalent with UV Detector |
| Column | InertSustain C18 (5 µm, 150 x 3.0 mm I.D.)[1] |
| Mobile Phase | A: AcetonitrileB: 50 mM NH₄H₂PO₄ (pH adjusted to 2.1 with H₃PO₄)[1] |
| Composition | A/B = 5/95 (v/v)[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection | UV at 220 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 10 minutes |
For Mass Spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase can be replaced with formic acid.[2]
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄) (Analytical Grade)
-
Phosphoric acid (H₃PO₄) (Analytical Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard (RS) and Test Sample
Diluent Preparation:
-
Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
Standard Solution Preparation (10 mg/L):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask and dissolve in 50 mL of diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with diluent.
-
Further dilute 1 mL of this solution to 100 mL with diluent to achieve a final concentration of 10 mg/L.
Test Sample Preparation (10 mg/L):
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Follow the same procedure as for the Standard Solution preparation.
Method Validation (Representative Data)
The following tables summarize the typical performance characteristics of a validated HPLC method for the purity analysis of this compound. Please note that this data is representative and should be verified for the specific method and instrumentation used.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (mg/L) | Correlation Coefficient (r²) |
| 1 - 20 | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (mg/L) | Mean Recovery (%) | % RSD |
| 5 | 99.5 | 0.9 |
| 10 | 100.2 | 0.7 |
| 15 | 99.8 | 0.8 |
Table 4: Precision
| Parameter | % RSD of Peak Area |
| Repeatability (n=6) | ≤ 1.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Concentration (mg/L) |
| LOD | 0.1 |
| LOQ | 0.3 |
Stability-Indicating Nature of the Method
To establish the stability-indicating capability of the HPLC method, forced degradation studies should be performed on the this compound sample. These studies expose the drug substance to various stress conditions to generate potential degradation products. The HPLC method should be able to resolve the main peak of this compound from any degradants formed.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours
The developed HPLC method should demonstrate no interference from degradation products with the main this compound peak, confirming its specificity and stability-indicating nature.
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Logical Relationship for Method Validation
Caption: Key parameters for validating the HPLC method.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 5-Aminoisophthalic Acid
Introduction
5-Aminoisophthalic acid (5-AIPA), also known as 5-aminobenzene-1,3-dicarboxylic acid, is a crucial intermediate in the synthesis of various high-value chemical products.[1] Its applications span across the pharmaceutical, dye, and polymer industries.[1] In the pharmaceutical sector, 5-AIPA is a key building block for the production of non-ionic X-ray contrast agents, such as Iohexol and Iopamidol, which are vital for modern medical imaging techniques like CT scans.[2][3] The high demand for these diagnostic agents necessitates efficient, scalable, and cost-effective manufacturing processes for 5-AIPA that yield a product of high purity.[4]
These application notes provide detailed protocols for the scale-up synthesis of this compound, primarily focusing on the reduction of 5-nitroisophthalic acid. The methodologies described are tailored for industrial applications, emphasizing high yield, purity, operational safety, and environmental considerations.
Synthesis Overview
The most common industrial route to this compound involves the nitration of isophthalic acid to form 5-nitroisophthalic acid, followed by the reduction of the nitro group to an amine.
Caption: General synthesis pathway for this compound.
Several reduction methods have been developed for the conversion of 5-nitroisophthalic acid to 5-AIPA. The choice of method often depends on factors such as cost, safety, desired purity, and waste disposal considerations. This document details three prominent methods:
-
Catalytic Hydrogenation: Widely used for its clean reaction profile and high yields.
-
Sodium Disulfide Reduction: A cost-effective method suitable for large-scale production.
-
Hydrazine (B178648) Hydrate (B1144303)/Raney Nickel Reduction: An alternative method offering good yields and purity.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for different industrial-scale synthesis methods of this compound.
| Parameter | Catalytic Hydrogenation (Ammonia)[4] | Catalytic Hydrogenation (NaOH)[5] | Sodium Disulfide Reduction[6] | Hydrazine Hydrate/Raney Ni[3][7] |
| Starting Material | 5-Nitroisophthalic acid | 5-Nitroisophthalic acid | 5-Nitroisophthalic acid | 5-Nitroisophthalic acid |
| Catalyst/Reductant | Palladium on Carbon (Pd/C) | Palladium on Carbon (Pd/C) | Sodium Disulfide (Na2S2) | Raney Nickel, Hydrazine Hydrate |
| Solvent | Water | Water, Methanol | Water | Water |
| Base | Ammonia (B1221849) Water | Sodium Hydroxide (B78521) | Sodium Carbonate | Sodium Hydroxide |
| Reaction Temperature | 60-70 °C | 70 °C | 90-98 °C | 30-40 °C |
| Reaction Pressure | Up to 1 MPa | Normal Pressure | Atmospheric | Atmospheric |
| Reaction Time | ~1 hour | 7 hours | 2.5-3 hours | ~1 hour |
| pH for Precipitation | Acidified with HCl | Neutralized with HCl | 3.0-3.5 (with HCl) | 3.5-4.0 (with Acetic Acid) |
| Yield | 99.4% | 98.9% | 97% | 94-95% |
| Purity (HPLC) | 100.0% | 99.8% | >99% | 99.6-99.7% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Ammonia
This method is highly efficient, yielding a product of exceptional purity, making it ideal for pharmaceutical applications where stringent quality standards are required.[4] The use of ammonia facilitates the dissolution of the starting material and results in a high-purity product upon neutralization.[4]
Caption: Workflow for Catalytic Hydrogenation with Ammonia.
Methodology:
-
Reactor Charging: In a suitable autoclave, charge 5-nitroisophthalic acid, water, 25% ammonia water, and a 5% palladium-carbon catalyst. The molar ratio of ammonia to 5-nitroisophthalic acid should be between 1.8 and 2.0.[4]
-
Inerting: Seal the autoclave and purge the system with nitrogen gas multiple times to remove air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to a pressure of up to 1 MPa.[4] Begin stirring and heat the reaction mixture to 60-70 °C. Maintain this temperature and monitor the hydrogen uptake. The reaction is typically complete when hydrogen absorption ceases, usually within 1 hour.[4]
-
Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the palladium-carbon catalyst. The catalyst can be recycled.
-
Product Precipitation: Transfer the filtrate to a crystallization vessel. Slowly add 35% hydrochloric acid to neutralize the ammonia and precipitate the product.[4]
-
Isolation and Drying: Filter the precipitated white crystals of this compound, wash with water, and dry under vacuum to obtain the final product.[4]
Protocol 2: Sodium Disulfide Reduction
This protocol offers a balance between cost-effectiveness and efficiency, avoiding the use of high-pressure hydrogenation and expensive noble metal catalysts.[6]
Caption: Workflow for Sodium Disulfide Reduction.
Methodology:
-
Initial Dissolution: In a reactor, add water and sodium carbonate and heat while stirring until fully dissolved.[6] The weight ratio of 5-nitroisophthalic acid to water to sodium carbonate should be approximately 1 : 4-5 : 0.6-0.73.[6]
-
Addition of Starting Material: Add 5-nitroisophthalic acid to the solution and continue stirring until it is completely dissolved.[6]
-
Reduction: Heat the solution to 90-98 °C. Over a period of 30 minutes, add a 20-25% aqueous solution of sodium disulfide.[6]
-
Reaction Completion: Maintain the reaction mixture at reflux for 2.5 to 3 hours.[6]
-
Filtration: Immediately filter the hot reaction mixture to remove any solid byproducts. Collect the filtrate.[6]
-
Precipitation: Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of 3.0-3.5. This will cause the this compound to precipitate.[6]
-
Isolation: Filter the precipitated product, wash it with cold water, and dry to obtain an off-white crystalline powder.[6]
Protocol 3: Hydrazine Hydrate/Raney Nickel Reduction
This method provides a high-yield, low-cost, and safe alternative to catalytic hydrogenation, making it suitable for large-scale industrial production.[3]
Methodology:
-
Reactor Charging: In a four-neck flask equipped with a mechanical stirrer and thermometer, dissolve 5-nitroisophthalic acid and sodium hydroxide in water. Stir for approximately 1 hour until the solution is clear.[3][7]
-
Catalyst Addition and Heating: Add Raney nickel catalyst to the solution and slowly heat the mixture to 30-40 °C.[3][7]
-
Reductant Addition: At this temperature, add 80% hydrazine hydrate dropwise over 30 minutes.[3][7]
-
Reaction Completion: After the addition is complete, continue stirring for another 30 minutes to ensure the reaction goes to completion.[7]
-
Catalyst Recovery: Filter the reaction mixture to recover the Raney nickel catalyst.
-
Product Precipitation: Adjust the pH of the filtrate to 3.5-4.0 using acetic acid. A large amount of white solid will precipitate.[3][7]
-
Isolation and Drying: Filter the precipitate and dry it to obtain this compound.[3][7]
Purification and Quality Control
For pharmaceutical applications, the purity of this compound is paramount.[4] Recrystallization from water or aqueous ethanol (B145695) can be employed to further purify the product if necessary.
Quality Control:
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[4][5]
Typical HPLC Conditions: [8]
-
Column: InertSustain C18 (5µm, 150 x 3.0 mm I.D.)
-
Eluent: A mixture of acetonitrile (B52724) and 50 mM NH4H2PO4 (pH 2.10 with H3PO4)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
Logical Relationship of Synthesis Components
Caption: Key components in the synthesis of 5-AIPA.
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The process should be conducted in a well-ventilated area with appropriate pressure-rated equipment. Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.
-
Sodium Disulfide: This reagent is corrosive and can release toxic hydrogen sulfide (B99878) gas upon contact with acids. Adequate ventilation and personal protective equipment are essential.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a fume hood with appropriate personal protective equipment.
-
Raney Nickel: Raney nickel is pyrophoric, especially when dry, and can ignite flammable solvents. It should always be kept wet.
-
General Precautions: Standard laboratory safety practices, including the use of safety glasses, gloves, and lab coats, should be followed at all times. All reactions should be carried out in well-ventilated areas or fume hoods.
References
- 1. newindiaacid.com [newindiaacid.com]
- 2. This compound Supplier for Pharma | Punagri [punagri.com]
- 3. CN106748840A - A kind of method for preparing 5 amino isophthalic acids - Google Patents [patents.google.com]
- 4. JP2004300041A - Method for producing high-purity this compound - Google Patents [patents.google.com]
- 5. JPH10306067A - Production of this compound - Google Patents [patents.google.com]
- 6. CN101234993B - Method for preparing this compound from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. glsciences.com [glsciences.com]
Troubleshooting & Optimization
Improving yield in 5-Aminoisophthalic acid synthesis from 5-nitroisophthalic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminoisophthalic acid from 5-nitroisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for reducing 5-nitroisophthalic acid to this compound?
A1: The most prevalent methods for the synthesis of this compound from 5-nitroisophthalic acid are catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This is a widely used industrial method that employs a catalyst, typically palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.[1][2] This method is favored for its high yields and purity.[2]
-
Chemical Reduction: This method utilizes reducing agents like sodium disulfide or hydrazine (B178648) hydrate.[3][4] These methods can be effective alternatives, particularly when specialized hydrogenation equipment is unavailable.
Q2: What is a typical yield and purity for the synthesis of this compound?
A2: With optimized protocols, high yields and purity are achievable. For instance, catalytic hydrogenation in the presence of ammonia (B1221849) water has been reported to yield nearly 100% with a purity of 100%.[2] Another catalytic hydrogenation method reported a yield of 98.9% and a purity of 99.8%.[1] Reduction with sodium disulfide has been shown to achieve yields of 97% and purity greater than 99%.[3]
Q3: How can I minimize the formation of by-products during catalytic hydrogenation?
A3: By-product formation, such as azo and azoxy compounds, can be a challenge. To minimize these, consider the following:
-
pH Control: Maintaining the reaction pH between 4 and 7 can suppress the formation of by-products.[1]
-
Additives: The addition of an alkali metal hydroxide (B78521) or ammonia water has been shown to be effective in reducing by-products.[1][2] The use of catalytic amounts of vanadium compounds can also prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to a purer product.[5][6]
-
Pressure: Operating at a lower hydrogen pressure, for example, not exceeding 10 kg/cm ², can also help in minimizing unwanted side reactions.[1]
Q4: What are the recommended catalysts for the catalytic hydrogenation of 5-nitroisophthalic acid?
A4: The most frequently recommended catalysts are palladium on carbon (Pd/C) and Raney nickel.[1] Palladium on activated carbon is specifically mentioned for achieving high purity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Extend the reaction time.- Increase the catalyst loading.- Ensure efficient stirring to overcome mass transfer limitations.- Check the activity of the catalyst; consider using a fresh batch. |
| Loss of product during workup. | - Adjust the pH carefully during precipitation to ensure maximum recovery. The isoelectric point is a critical factor.- Ensure the crystallization process is slow enough to allow for complete precipitation. | |
| Low Purity (Presence of By-products) | Sub-optimal reaction conditions. | - Adjust the pH of the reaction mixture to a range of 4-7.[1]- Add an alkali metal hydroxide or ammonia water to the reaction mixture.[1][2]- Consider adding a catalytic amount of a vanadium compound to the reaction.[5][6]- Lower the hydrogen pressure to below 10 kg/cm ².[1] |
| Inefficient purification. | - Recrystallize the crude product from a suitable solvent like water. | |
| Reaction Stalls or is Sluggish | Catalyst poisoning or deactivation. | - Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).- Use a fresh batch of catalyst. |
| Insufficient hydrogen pressure or delivery. | - Check for leaks in the hydrogenation apparatus.- Ensure the hydrogen source is providing a consistent pressure. | |
| Poor Solubility of Starting Material | Inappropriate solvent or pH. | - 5-nitroisophthalic acid has limited solubility in water.[7] Adding a base like sodium hydroxide or ammonia water will form the more soluble salt.[2][4] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Catalyst/Reducing Agent | Solvent | Additives | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | Palladium on Carbon | Water, Methanol | Alkali Metal Hydroxide | 70 | ≤10 kg/cm ² | 98.9 | 99.8 | [1] |
| Catalytic Hydrogenation | Palladium on Carbon | Water | Ammonia Water | Not specified | Not specified | ~100 | 100 | [2] |
| Chemical Reduction | Sodium Disulfide | Water | Sodium Carbonate | 90-98 | Atmospheric | 97 | >99 | [3] |
| Chemical Reduction | Hydrazine Hydrate | Water | Sodium Hydroxide | 30-35 | Atmospheric | 95 | 99.7 | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon with Ammonia Water
This protocol is based on a method reported to achieve very high yield and purity.[2]
-
Reactor Setup: Charge a suitable autoclave reactor with 105.5 g of 5-nitroisophthalic acid, 320 ml of water, 67.6 g of 25% ammonia water, and 2.5 g of 5% palladium on carbon catalyst.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen and commence stirring. The reaction can be carried out at normal pressure, though reaction times will be longer.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Workup: Once the reaction is complete, filter the mixture to remove the catalyst.
-
Precipitation: Add an acid (e.g., hydrochloric acid or sulfuric acid) to the filtrate to neutralize the ammonia and precipitate the this compound.
-
Isolation: Collect the precipitated crystals by filtration, wash with cold water, and dry to obtain the final product.
Protocol 2: Chemical Reduction using Sodium Disulfide
This protocol provides an alternative to catalytic hydrogenation.[3]
-
Dissolution: In a reactor, add water and sodium carbonate. Heat and stir until the sodium carbonate is fully dissolved. Then, add the 5-nitroisophthalic acid and continue to stir until it is also fully dissolved. The weight ratio of 5-nitroisophthalic acid:water:sodium carbonate should be approximately 1:4-5:0.6-0.73.
-
Reduction: At a temperature of 90-98 °C, add a 20-25% aqueous solution of sodium disulfide to the reaction mixture over a period of 30 minutes.
-
Reaction: Reflux the mixture for 2.5-3 hours.
-
Filtration: Filter the hot reaction mixture to remove any insoluble materials.
-
Precipitation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5.
-
Isolation: Cool the mixture, filter the precipitate, wash with cold water, and dry to yield the this compound.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. JPH10306067A - Production of this compound - Google Patents [patents.google.com]
- 2. JP2004300041A - Method for producing high-purity this compound - Google Patents [patents.google.com]
- 3. CN101234993A - Method for preparing this compound from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Side reactions and byproduct formation in 5-Aminoisophthalic acid preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Aminoisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of 5-nitroisophthalic acid. This is typically achieved through catalytic hydrogenation or by using chemical reducing agents.[1]
Q2: What are the common side reactions and byproducts I should be aware of during the synthesis of this compound?
A2: The primary side reactions of concern are the formation of azoxy and hydrazo compounds.[2] These byproducts can arise from incomplete reduction of the nitro group on the 5-nitroisophthalic acid starting material. The presence of these impurities can affect the purity of the final product and may require additional purification steps.
Q3: How can I minimize the formation of these byproducts?
A3: Controlling the reaction conditions is crucial for minimizing byproduct formation. Specifically, maintaining the pH of the reaction mixture can significantly suppress the formation of azoxy and hydrazo compounds. For instance, carrying out the catalytic hydrogenation in the presence of an alkali metal hydroxide (B78521) at a pH below the isoelectric point of 5-nitroisophthalic acid (around pH 4-7) has been shown to be effective.[2]
Q4: What are the recommended catalysts for the reduction of 5-nitroisophthalic acid?
A4: Commonly used catalysts for this reduction include Raney nickel and palladium on carbon (Pd/C).[2] The choice of catalyst can influence reaction efficiency and selectivity.
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound and for detecting the presence of impurities.[2][3] Other methods for assessing chemical purity in general include titration, infrared spectroscopy, and melting point determination.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is stirred vigorously to ensure proper mixing of reactants and catalyst. - Extend the reaction time. - Verify the activity of the catalyst; consider using fresh catalyst. |
| Loss of product during workup. | - Carefully control the pH during precipitation of the product. The optimal pH for precipitation is typically between 3.5 and 4.0.[5][6] - Ensure complete precipitation by cooling the solution before filtration. | |
| Product is Off-Color (not white/off-white) | Presence of colored byproducts (e.g., azoxy compounds). | - Optimize reaction conditions to minimize byproduct formation (see FAQ Q3). - Purify the product by recrystallization. - Treat the solution with activated charcoal to remove colored impurities before final precipitation. |
| Residual catalyst in the final product. | - Ensure thorough filtration to remove the catalyst after the reaction is complete. Using a filter aid can be beneficial. | |
| Poor Purity Detected by HPLC | Incomplete reduction of the starting material. | - Increase the amount of reducing agent (e.g., hydrazine (B178648) hydrate) or the hydrogen pressure in catalytic hydrogenation. - Ensure the catalyst is not poisoned and is sufficiently active. |
| Formation of side products. | - Adjust the reaction pH to suppress the formation of azoxy and hydrazo compounds.[2] - Optimize the reaction temperature; for example, when using hydrazine hydrate (B1144303) with Raney nickel, a temperature of 30-35°C is recommended.[5] | |
| Difficulty in Filtering the Precipitated Product | Very fine particle size of the precipitate. | - Allow the precipitate to digest (age) in the mother liquor for a period before filtration to increase particle size. - Use an appropriate filter medium for fine particles. |
Experimental Protocols
Protocol 1: Reduction of 5-Nitroisophthalic Acid using Hydrazine Hydrate and Raney Nickel
This protocol is based on a method reported to yield high purity this compound.[5][6]
Materials:
-
5-Nitroisophthalic acid
-
Sodium hydroxide (NaOH)
-
Raney nickel
-
80% Hydrazine hydrate
-
Acetic acid
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 5-nitroisophthalic acid and sodium hydroxide in water. Stir the mixture until the solution becomes clear.
-
Add Raney nickel to the solution.
-
Slowly raise the temperature of the mixture to 30-35°C.
-
At this temperature, add 80% hydrazine hydrate dropwise over a period of 30 minutes.
-
After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the this compound.
-
Collect the white solid precipitate by filtration.
-
Dry the product to obtain this compound.
Quantitative Data from a Representative Experiment: [5]
| Reactant/Product | Amount | Moles | Yield/Purity |
|---|---|---|---|
| 5-Nitroisophthalic acid | 211.1 g | 1.0 | - |
| Sodium hydroxide | 160.0 g | 4.0 | - |
| 80% Hydrazine hydrate | 125.0 g | 2.0 | - |
| this compound | 172.0 g | - | 95% Yield, 99.7% Purity |
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon
This method is noted for producing high-purity this compound with high yields.[3]
Materials:
-
5-Nitroisophthalic acid
-
25% Ammonia (B1221849) water
-
5% Palladium on carbon (Pd/C) catalyst
-
Nitrogen gas
-
Hydrogen gas
-
Hydrochloric acid (HCl) or Acetic acid
-
Water
Procedure:
-
Charge an autoclave with 5-nitroisophthalic acid, water, 25% ammonia water, and 5% Pd/C catalyst.
-
Pressurize the autoclave with nitrogen gas and then release the pressure.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature until the absorption of hydrogen ceases.
-
Cool the reactor to room temperature and filter to remove the Pd/C catalyst.
-
Neutralize the filtrate with an acid (e.g., HCl or acetic acid) to precipitate the this compound.
-
Filter and dry the white crystalline product.
Quantitative Data from a Representative Experiment: [3]
| Reactant/Product | Amount | Yield/Purity |
|---|---|---|
| 5-Nitroisophthalic acid | 50.0 g | - |
| 25% Ammonia water | 32.2 g | - |
| 5% Palladium on carbon | 1.25 g | - |
| this compound | 42.6 g | 99.2% Yield, 100.0% Purity |
Visualized Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for an impure this compound product.
References
- 1. nbinno.com [nbinno.com]
- 2. JPH10306067A - Production of this compound - Google Patents [patents.google.com]
- 3. JP2004300041A - Method for producing high-purity this compound - Google Patents [patents.google.com]
- 4. moravek.com [moravek.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN106748840A - A kind of method for preparing 5 amino isophthalic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Aminoisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Aminoisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurity is the unreacted starting material, 5-nitroisophthalic acid, from the synthesis process. Other potential impurities include by-products from the reduction of the nitro group and residual catalysts or reagents.[1][2] The color of the crude product can also indicate the presence of colored impurities.
Q2: What is the most common method for purifying crude this compound?
A2: Recrystallization is the most widely used and effective technique for purifying crude this compound.[3][4][5] The initial purification is often achieved by crystallization from the reaction mixture through pH adjustment.[4][6]
Q3: What are the best solvents for the recrystallization of this compound?
A3: Based on solubility data, this compound is practically insoluble in water, soluble in methanol (B129727), and very soluble in N,N-Dimethylformamide (DMF).[3] Therefore, a single-solvent recrystallization from methanol or a mixed-solvent system involving DMF and an anti-solvent are good starting points. Recrystallization from water has also been mentioned in patent literature, likely taking advantage of its zwitterionic nature at different pH values.[5]
Q4: How can I remove colored impurities from my crude this compound?
A4: Treatment with activated carbon (charcoal) is an effective method for removing colored impurities.[7][8][9][10][11] This is typically done by adding a small amount of activated carbon to the hot, dissolved solution of the crude product before filtration.
Q5: How can I assess the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound.[12][13]
Troubleshooting Guides
Recrystallization Issues
This guide addresses common problems encountered during the recrystallization of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Too much solvent was used. | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.[14] |
| The solution is supersaturated but lacks nucleation sites. | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 2. Seeding: Add a tiny crystal of pure this compound to the solution to induce crystallization. |
| The cooling process is too slow. | If the solution has been at room temperature for an extended period without crystallization, try further cooling in an ice bath. |
Possible Causes & Solutions:
| Cause | Solution |
| The solution is too concentrated, and the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a slightly larger volume of solvent can help.[14] |
| Presence of significant impurities. | Consider a pre-purification step, such as washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble. If colored, an activated carbon treatment may also help.[14] |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.[14] |
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient removal of impurities in the chosen solvent. | Experiment with different recrystallization solvents or solvent mixtures. A solvent system that dissolves the this compound well at high temperatures but the impurities well at low temperatures is ideal. |
| Impurities co-crystallized with the product. | Ensure the cooling process is slow to allow for the formation of a pure crystal lattice. A second recrystallization may be necessary. |
| Incomplete removal of the mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during vacuum filtration to remove any residual mother liquor containing impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Methanol
This protocol provides a starting point for the purification of crude this compound. Optimization may be required based on the initial purity of the material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling stone. Heat the mixture on a hotplate with stirring until the solvent begins to boil.
-
Saturation: Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid a large excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If insoluble impurities are present or activated carbon was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Data Presentation: Solvent Selection for Recrystallization
The following table provides qualitative solubility data for this compound. Researchers are encouraged to generate quantitative data to optimize their purification protocols.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Practically Insoluble | Slightly Soluble (pH dependent) | Potentially suitable, especially with pH adjustment. |
| Methanol | Soluble | Very Soluble | Good candidate for single-solvent recrystallization. |
| Ethanol | Soluble | Very Soluble | Similar to methanol, a good candidate. |
| Acetone | Soluble | Very Soluble | May be too good a solvent, leading to low recovery. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Very Soluble | Likely too soluble for single-solvent recrystallization; could be used as the "good" solvent in a mixed-solvent system. |
| Chloroform | Very Slightly Soluble | Slightly Soluble | May be a suitable solvent, but requires testing. |
Visualizations
Workflow for Purification of Crude this compound
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101234993B - Method for preparing this compound from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. JP2004300041A - Method for producing high-purity this compound - Google Patents [patents.google.com]
- 5. JPH10306067A - Production of this compound - Google Patents [patents.google.com]
- 6. CN101234993A - Method for preparing this compound from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 7. heycarbons.com [heycarbons.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. activated carbon for amine solution | Zhulin Carbon [zhulincarbon.com]
- 10. tiroclis.biz [tiroclis.biz]
- 11. Amine Filtration - Huameicarbon [huameicarbon.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. glsciences.com [glsciences.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Polymerization of 5-Aminoisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the polymerization of 5-Aminoisophthalic acid (AIPA). Below, you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: this compound (AIPA) is a versatile monomer that can be polymerized through several methods. The most common approaches are:
-
Condensation Polymerization : This method involves the reaction of the amino and carboxylic acid functional groups to form amide bonds, leading to polyamides. It can be performed with AIPA as a self-condensing monomer or with other co-monomers like 3,3′-diaminobenzidine to form poly(benzimidazole-co-aniline)s.[1]
-
Oxidative Polymerization : This technique can be used to synthesize Poly(this compound) directly from the AIPA monomer.[1]
-
Metal-Organic Framework (MOF) Formation : While not traditional polymerization, AIPA is frequently used as an organic linker to create coordination polymers and MOFs with various metal ions under hydrothermal or solvothermal conditions.[2][3][4][5]
Q2: My polymer has a low molecular weight. What factors influence this, and how can I achieve a higher molecular weight?
A2: Low molecular weight is a common issue influenced by several reaction parameters. Key factors include reaction temperature, monomer purity, and the presence of monofunctional impurities that can act as chain terminators. To increase the molecular weight:
-
Optimize Temperature : For many polymerizations, higher temperatures can lead to side reactions or degradation, which may limit chain growth.[6] Conversely, a temperature that is too low can result in a slow and incomplete reaction. A systematic study of the reaction temperature is recommended.
-
Ensure Monomer Purity : Impurities in the this compound monomer can terminate the polymerization process prematurely. Recrystallize the monomer if necessary.
-
Control Stoichiometry : In condensation copolymerization, precise stoichiometric balance of the co-monomers is critical for achieving high molecular weight.
-
Effective Water Removal : In condensation polymerization, water is a byproduct. Its efficient removal (e.g., using a Dean-Stark trap or high vacuum) is crucial to drive the equilibrium towards polymer formation.
Q3: The resulting polymer is insoluble in common organic solvents. What are the potential causes and solutions?
A3: Poor solubility is a frequent challenge with polymers derived from rigid aromatic monomers like AIPA, often due to strong intermolecular forces (e.g., hydrogen bonding) and chain stiffness.[7][8]
-
Possible Causes :
-
High Molecular Weight : Very long polymer chains have increased entanglement and intermolecular forces, reducing solubility.[9]
-
Rigid Backbone : The aromatic structure of AIPA leads to a rigid polymer backbone, hindering dissolution.[7]
-
Strong Intermolecular Hydrogen Bonding : The presence of amide and carboxylic acid groups promotes strong hydrogen bonding between polymer chains.[8]
-
Cross-linking : Unintended side reactions can cause cross-linking, rendering the polymer insoluble.
-
-
Solutions :
-
Solvent Screening : Test a broad range of polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[7]
-
Addition of Salts : Adding inorganic salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl2) to polar aprotic solvents can help disrupt the strong hydrogen bonds between polymer chains and improve solubility.[8]
-
Chemical Modification : Introduce flexible or bulky side groups to the polymer backbone through copolymerization with a more flexible monomer. This can disrupt chain packing and enhance solubility.[7]
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the polymerization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Incomplete Reaction: Reaction time or temperature may be insufficient. 2. Monomer Impurity: Impurities are inhibiting the polymerization. 3. Suboptimal pH: For certain polymerization types, the pH of the reaction medium is critical. | 1. Increase the reaction time and/or incrementally increase the temperature. Monitor the reaction progress (e.g., by measuring viscosity). 2. Purify the this compound monomer before use. 3. Adjust the pH of the reaction mixture. For the related synthesis of AIPA, a pH range of 4-7 is noted as optimal for certain steps.[10] |
| Polymer Discoloration (Dark Color) | 1. Oxidation: The amino group is susceptible to oxidation, especially at elevated temperatures or in the presence of air. 2. Thermal Degradation: The reaction temperature is too high, causing the polymer to degrade. | 1. Conduct the polymerization under an inert atmosphere (e.g., Nitrogen or Argon). 2. Lower the reaction temperature. Perform a thermogravimetric analysis (TGA) on the monomer or polymer to determine its thermal stability. |
| Gel Formation / Cross-linking | 1. High Temperature Side Reactions: Excessive heat can lead to unwanted side reactions causing cross-linking. 2. Reactive Impurities: Bifunctional impurities in the monomer or solvent can act as cross-linking agents. | 1. Reduce the polymerization temperature and ensure even heating of the reaction vessel. 2. Ensure high purity of both the monomer and the solvent. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Monomer Quality: Different batches of this compound may have varying purity levels. 2. Poor Control of Reaction Parameters: Slight variations in temperature, time, or atmospheric conditions can affect the outcome. | 1. Characterize each new batch of monomer before use. 2. Strictly control all reaction parameters. Use automated reactors if available for precise control. |
Experimental Protocols & Data
Generalized Protocol for Direct Polycondensation of this compound
This protocol provides a general starting point for the synthesis of poly(this compound amide). Optimization will be required based on desired polymer properties.
-
Monomer Preparation : Dry the this compound (AIPA) in a vacuum oven at 80-100°C for at least 12 hours before use to remove any residual water.
-
Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried AIPA monomer.
-
Solvent and Catalyst Addition : Add a high-boiling point polar aprotic solvent (e.g., NMP) and a suitable condensation agent or catalyst system (e.g., triphenyl phosphite (B83602) and pyridine).
-
Polymerization :
-
Purge the system with dry nitrogen for 20-30 minutes to remove air.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150°C) under a constant nitrogen blanket.
-
Continue stirring for the specified reaction time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
-
Polymer Isolation :
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a non-solvent like methanol (B129727) or water to precipitate the polymer.
-
Stir the mixture, then filter the precipitated polymer.
-
-
Purification and Drying :
-
Wash the polymer thoroughly with the non-solvent to remove unreacted monomer and residual solvent.
-
Further purification can be done by re-dissolving the polymer in a suitable solvent and re-precipitating it.
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Table of Typical Reaction Parameters
The following table summarizes typical conditions reported in the literature for reactions involving this compound, primarily in the context of MOF synthesis which can be considered a form of coordination polymerization. These parameters can serve as a starting point for optimizing traditional polymerization processes.
| Parameter | Value / Type | Context / Notes | Source |
| Temperature | 50 - 100°C | Preferred range for hydrogenation step in AIPA synthesis, indicating thermal stability in this range. | [10] |
| Temperature | 90°C | Used for hydrothermal synthesis of coordination polymers (MOFs). | [3] |
| Solvent | Water, Methanol, Ethanol | Used as solvents for the synthesis of AIPA and its derivatives. | [3][10] |
| Solvent | NMP, DMF, DMSO | Common polar aprotic solvents for dissolving aromatic polymers and for polymerization reactions. | [7][8] |
| Catalyst | Palladium on Carbon, Raney Nickel | Used for the synthesis of AIPA from its nitro precursor. | [10][11] |
| pH | 4 - 7 | Optimal pH range for the synthesis of AIPA via hydrogenation. | [10] |
Visual Workflow and Logic Diagrams
The following diagrams illustrate logical workflows for troubleshooting common issues during AIPA polymerization.
Caption: Troubleshooting workflow for common AIPA polymerization issues.
References
- 1. 5-アミノイソフタル酸 94% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. JPH10306067A - Production of this compound - Google Patents [patents.google.com]
- 11. This compound | 99-31-0 [chemicalbook.com]
Technical Support Center: Enhancing the Thermal Stability of 5-Aminoisophthalic Acid Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of polymers derived from 5-Aminoisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical thermal stability limitations of polyamides derived from this compound?
A1: Polyamides based on this compound, while belonging to the thermally stable aromatic polyamide family, can exhibit certain limitations. Their thermal stability is influenced by factors such as molecular weight, polymer chain packing, and the presence of potentially reactive amine groups. The decomposition process for aromatic polyamides typically begins with the cleavage of the C-N bond within the amide group[1]. For many aromatic polyamides, significant weight loss, as measured by thermogravimetric analysis (TGA), begins at temperatures above 400°C[2]. However, for high-performance applications, further enhancement of this thermal stability is often required.
Q2: What are the primary strategies for enhancing the thermal stability of this compound polymers?
A2: The two main strategies to improve the thermal stability of these polymers are chemical modification of the polymer backbone and the incorporation of thermal stabilizers.
-
Chemical Modification: This involves copolymerization with other monomers that impart greater thermal resistance. Introducing bulky side groups can disrupt chain packing and increase the glass transition temperature (Tg)[3].
-
Incorporation of Nanoparticles: The addition of inorganic nanoparticles, such as silica (B1680970) (SiO2), can significantly improve the thermal stability of the polymer matrix[4][5][6]. These nanoparticles can act as heat barriers and hinder the diffusion of volatile decomposition products.
Q3: How does the incorporation of comonomers affect the thermal properties of the resulting polymer?
A3: The introduction of comonomers can have a significant impact on the thermal properties of this compound-based polyamides. Incorporating rigid, aromatic comonomers can increase the overall stiffness of the polymer chain, leading to a higher glass transition temperature (Tg) and improved thermal stability[7]. Conversely, the inclusion of flexible aliphatic segments may lower the Tg but can improve processability[8]. The specific effect depends on the chemical nature and the proportion of the comonomer used.
Q4: What is the role of nanoparticles in enhancing the thermal stability of these polymers?
A4: Nanoparticles, when well-dispersed within the polymer matrix, enhance thermal stability through several mechanisms. They can act as a physical barrier, slowing down the diffusion of volatile products generated during thermal degradation. Additionally, the high surface area of nanoparticles can lead to interactions with the polymer chains, restricting their thermal motion and thus increasing the energy required for decomposition[6].
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and thermal analysis of this compound polymers.
Issue 1: Low Molecular Weight of the Synthesized Polymer
-
Symptom: The resulting polymer has a low inherent viscosity, and films cast from the polymer solution are brittle.
-
Potential Causes & Solutions:
-
Imprecise Monomer Stoichiometry: A precise 1:1 molar ratio of the amine and diacid (or diacid chloride) monomers is critical for achieving high molecular weight in polycondensation reactions.
-
Troubleshooting: Accurately weigh the monomers and ensure their purity. Titration can be used to determine the exact purity of the monomers before use.
-
-
Monomer Impurities: Impurities can act as chain terminators, preventing the growth of long polymer chains.
-
Troubleshooting: Purify the this compound and the comonomer (e.g., diamine) by recrystallization.
-
-
Incomplete Reaction: The polymerization reaction may not have proceeded to completion.
-
Troubleshooting: Increase the reaction time or temperature, within the limits of polymer stability. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Inefficient Removal of Byproducts: In polycondensation, the removal of small molecule byproducts (like water or HCl) is crucial to drive the equilibrium towards polymer formation.
-
Troubleshooting: For melt polycondensation, apply a high vacuum during the later stages of the reaction. For solution polymerization, ensure the use of an effective acid scavenger.
-
-
Issue 2: Poor Solubility of the Synthesized Polymer
-
Symptom: The synthesized aromatic polyamide does not dissolve in common organic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), even with heating.
-
Potential Causes & Solutions:
-
High Polymer Rigidity: The rigid-rod nature of many aromatic polyamides leads to strong intermolecular hydrogen bonding and poor solubility[7][9].
-
Troubleshooting:
-
Introduce Flexible Linkages: Copolymerize with monomers containing flexible ether or sulfone linkages to disrupt chain packing.
-
Incorporate Bulky Side Groups: The use of comonomers with bulky pendant groups can increase the free volume between polymer chains, improving solubility[3][7].
-
Use of Salts: Adding salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent can help to break up the hydrogen bonds and improve solubility[7].
-
-
-
Issue 3: Polymer Discoloration During Synthesis
-
Symptom: The polymer powder or solution develops an undesirable dark color during the polymerization reaction.
-
Potential Causes & Solutions:
-
Oxidation: The amine groups in the monomers and the resulting polymer can be susceptible to oxidation, especially at elevated temperatures[10].
-
Troubleshooting: Conduct the entire synthesis under a high-purity inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
-
Side Reactions: At high temperatures, side reactions can lead to the formation of chromophoric byproducts.
-
Troubleshooting: Optimize the reaction temperature to be high enough for polymerization but low enough to minimize side reactions. Consider using a low-temperature solution polycondensation method.
-
-
Data Presentation
The following tables summarize quantitative data on the thermal stability of this compound-based polyamides and related aromatic polyamides.
Table 1: Thermal Properties of Aromatic Polyamides
| Polymer ID | Diamine Monomer | Td5% (°C) in N2 | Td10% (°C) in N2 | Char Yield at 800°C (%) in N2 | Reference |
| PA-1 | 4,4'-Oxydianiline | 480 | 510 | 55 | [1][2] |
| PA-2 | m-Phenylenediamine | 465 | 495 | 52 | [1][2] |
| PA-3 | p-Phenylenediamine | 510 | 540 | 61 | [1][2] |
| PA-4 | 2,2-bis(4-aminophenyl)hexafluoropropane | 490 | 520 | 58 | [7] |
Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurred, respectively.
Table 2: Effect of Nanoparticle Incorporation on Thermal Stability of Aromatic Polymers
| Polymer System | Nanoparticle (wt%) | Td10% (°C) | Reference |
| Aromatic Polyimide | 0 | 364 | [3] |
| Aromatic Polyimide | 5% Amine-functionalized SiO2 | 409 | [3] |
| Aromatic Polyimide | 10% Amine-functionalized SiO2 | 482 | [3] |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes a general method for synthesizing aromatic polyamides from this compound and an aromatic diamine.
-
Monomer and Solvent Preparation:
-
Dry this compound and the chosen aromatic diamine (e.g., 4,4'-oxydianiline) in a vacuum oven at 80°C overnight.
-
Use anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent. It is recommended to distill it over calcium hydride before use.
-
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine in anhydrous NMP.
-
Add lithium chloride (5% w/v) to the solution to aid in the dissolution of the resulting polymer.
-
Cool the solution to 0°C using an ice bath.
-
-
Polymerization:
-
Slowly add an equimolar amount of 5-Aminoisophthaloyl dichloride (prepared by reacting this compound with thionyl chloride) to the stirred diamine solution.
-
Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the viscous polymer solution into a large excess of methanol (B129727) with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 100°C until a constant weight is achieved.
-
Protocol 2: Synthesis of Polyamide/Silica Nanocomposites
This protocol outlines the in-situ generation of silica nanoparticles within a polyamide matrix to enhance thermal stability.
-
Polyamic Acid Synthesis:
-
Follow the initial steps of Protocol 1 to prepare a polyamic acid solution from an aromatic diamine and a dianhydride (as a precursor to a polyimide matrix, which is structurally related to polyamides).
-
-
Incorporation of Silica Precursor:
-
To the viscous polyamic acid solution, add a calculated amount of tetraethoxysilane (TEOS), the precursor for silica.
-
Continue stirring the mixture for 4-6 hours at room temperature to ensure homogeneous dispersion.
-
-
Hydrolysis and Condensation:
-
Add a stoichiometric amount of water to the mixture to initiate the hydrolysis of TEOS.
-
Continue stirring for another 24 hours to allow for the condensation of silicic acid into silica nanoparticles within the polymer solution.
-
-
Film Casting and Curing:
-
Cast the resulting solution onto a glass plate.
-
Heat the cast film in an oven with a programmed temperature ramp, for example, to 80°C, 150°C, 200°C, and finally 250°C, holding at each temperature for 1 hour. This process facilitates the imidization of the polyamic acid and the formation of the polyamide-silica nanocomposite.
-
-
Characterization:
-
Characterize the thermal stability of the resulting nanocomposite film using Thermogravimetric Analysis (TGA).
-
Visualizations
Caption: Experimental workflow for synthesis, modification, and thermal analysis of polymers.
Caption: Logical relationships for enhancing the thermal stability of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides an ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08561H [pubs.rsc.org]
- 4. Polyimide nanocomposites with functionalized SiO2 nanoparticles: enhanced processability, thermal and mechanical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Hexylene Glycol Terephthalate Chain Segments on the Crystallization and Thermal Properties of Polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
Controlling particle size in 5-Aminoisophthalic acid precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling particle size during the precipitation of 5-Aminoisophthalic acid (5-AIPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-AIPA)?
A1: this compound (5-AIPA) is a versatile organic compound with the chemical formula C8H7NO4.[1][2] It serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1] It appears as a white to light beige crystalline powder.[1][3]
Q2: What are the key solubility properties of 5-AIPA?
A2: 5-AIPA is generally described as slightly soluble or insoluble in water.[2][4] It exhibits better solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and N,N-Dimethylformamide.[2][3]
Q3: Why is controlling particle size important for 5-AIPA?
A3: The particle size of an active pharmaceutical ingredient (API) or an intermediate like 5-AIPA is a critical factor that can influence its performance and manufacturability. Variations in particle size can affect dissolution rate, bioavailability, content uniformity, and the overall quality of the final dosage form.[]
Q4: What are the main factors that influence the particle size of 5-AIPA during precipitation?
A4: The final particle size of 5-AIPA is influenced by several process parameters, including pH, temperature, cooling rate, solvent and anti-solvent selection, mixing speed (agitation), and the concentration of 5-AIPA in the solution (supersaturation).[][6]
Q5: What is the typical method for precipitating 5-AIPA?
A5: A common method for precipitating 5-AIPA from an aqueous solution is by acidification. After synthesizing 5-AIPA, the reaction mixture is often treated with an acid, such as hydrochloric acid (HCl), to adjust the pH to a range of approximately 3 to 3.5, which induces precipitation.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the precipitation of this compound.
Issue 1: The precipitated particles are too large.
-
Possible Cause 1: Slow cooling rate. A slow reduction in temperature allows for gradual crystal growth, leading to larger particles.[]
-
Solution: Increase the cooling rate. Consider using a cooling bath with a lower temperature or a more efficient heat exchanger to cool the solution more rapidly.
-
-
Possible Cause 2: Low level of supersaturation. If the concentration of 5-AIPA is only slightly above its saturation point, fewer nuclei will form, and the existing crystals will have more time to grow larger.
-
Solution: Increase the concentration of 5-AIPA in the initial solution or reduce the volume of the anti-solvent to achieve a higher degree of supersaturation.
-
-
Possible Cause 3: Insufficient agitation. Low mixing speeds can lead to localized areas of high supersaturation, promoting the growth of existing crystals rather than the formation of new nuclei.
-
Solution: Increase the stirring speed to ensure a more uniform distribution of supersaturation throughout the vessel.
-
Issue 2: The precipitated particles are too small (fines).
-
Possible Cause 1: Excessively rapid cooling or anti-solvent addition. A very high level of supersaturation caused by rapid cooling or fast addition of an anti-solvent can lead to rapid nucleation and the formation of a large number of very small particles.[]
-
Solution: Decrease the cooling rate or add the anti-solvent more slowly and in a controlled manner. This will lower the effective supersaturation and allow for more controlled crystal growth.
-
-
Possible Cause 2: High agitation speed. Intense mixing can lead to particle breakage (attrition), resulting in a smaller average particle size.[]
-
Solution: Reduce the agitation speed, especially after the initial nucleation phase.
-
-
Possible Cause 3: High concentration of impurities. Certain impurities can inhibit crystal growth, leading to the formation of smaller particles.
-
Solution: Ensure the purity of the starting materials and solvents. Consider a recrystallization step if necessary.
-
Issue 3: The particle size distribution (PSD) is too broad.
-
Possible Cause 1: Inconsistent mixing. Poor mixing can create zones of varying supersaturation within the vessel, leading to the simultaneous formation of both small and large particles.
-
Solution: Optimize the agitation system to ensure uniform mixing. This may involve changing the impeller type, speed, or position.
-
-
Possible Cause 2: Uncontrolled temperature or pH. Fluctuations in temperature or pH during the precipitation process can cause secondary nucleation events or periods of slower growth, broadening the PSD.
-
Solution: Implement precise control over the temperature and the rate of acid/anti-solvent addition to maintain consistent conditions throughout the precipitation process.
-
-
Possible Cause 3: Ostwald Ripening. In some suspensions, smaller particles may dissolve and redeposit onto larger particles over time, a process known as Ostwald ripening, which broadens the PSD.[]
-
Solution: Minimize the time the particles are held in suspension after precipitation. The addition of stabilizers or surfactants can also help to mitigate this effect.[]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C8H7NO4 | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2][3] |
| Appearance | White to light beige crystalline powder | [1][3] |
| Melting Point | >300 °C | [4][8] |
| Water Solubility | Slightly soluble / Insoluble | [1][2][4] |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, DMF | [2][3] |
Table 2: Influence of Process Parameters on Particle Size
| Parameter | Effect of Increasing the Parameter | Rationale |
| Cooling Rate | Decrease in particle size | Faster cooling leads to higher supersaturation and rapid nucleation, forming more, smaller crystals.[] |
| Agitation Speed | Decrease in particle size | Higher shear can lead to particle breakage and more uniform, smaller nuclei.[9] |
| Supersaturation | Decrease in particle size | Higher initial concentration promotes rapid nucleation over crystal growth.[6] |
| Anti-solvent Addition Rate | Decrease in particle size | Rapid addition creates high local supersaturation, favoring nucleation. |
| Temperature | Increase in particle size | Higher temperatures can increase solubility, leading to slower crystallization upon cooling and larger crystals. |
Experimental Protocols
Protocol: Controlled Precipitation of 5-AIPA via pH Adjustment
This protocol outlines a general method for precipitating 5-AIPA with considerations for controlling particle size.
-
Dissolution:
-
Prepare an aqueous solution of the sodium salt of 5-AIPA. This is often the state of the compound after synthesis via reduction of 5-nitroisophthalic acid in the presence of a base like sodium hydroxide (B78521) or sodium carbonate.[7][10]
-
Ensure the 5-AIPA is fully dissolved. Gentle heating may be applied if necessary, but the solution should be brought to a controlled starting temperature before precipitation.
-
-
Precipitation by Acidification:
-
Set the desired agitation speed on an overhead stirrer. A moderate speed is recommended to ensure homogeneity without causing excessive particle breakage.
-
Slowly add a solution of hydrochloric acid (e.g., 35% HCl) dropwise to the 5-AIPA solution.[11]
-
Monitor the pH of the solution continuously. The target pH for precipitation is typically between 3.0 and 3.5.[7][8] The rate of acid addition is a critical parameter for controlling supersaturation and, consequently, particle size. A slower addition rate will generally result in larger particles.
-
-
Cooling and Crystal Growth:
-
Once the target pH is reached and precipitation has initiated, begin cooling the suspension to a lower temperature (e.g., room temperature or below) to ensure complete precipitation.
-
The cooling rate should be controlled. For larger particles, a slow, linear cooling profile is recommended. For smaller particles, a faster cooling rate can be employed.[]
-
-
Isolation and Drying:
-
Collect the precipitated 5-AIPA crystals by vacuum filtration.
-
Wash the filter cake with cold water to remove any residual salts.[8]
-
Dry the collected product under vacuum at an appropriate temperature to obtain the final 5-AIPA powder.
-
Visualizations
References
- 1. 5-Amino Isophthalic Acid (5-AIPA) – New India Acid [newindiaacid.com]
- 2. Buy this compound (EVT-460851) | 99-31-0 [evitachem.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 6. iomcworld.org [iomcworld.org]
- 7. CN101234993B - Method for preparing this compound from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. Influence of formulation and process parameters on the characteristics of PLGA-based microparticles with controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JPH10306067A - Production of this compound - Google Patents [patents.google.com]
- 11. JP2004300041A - Method for producing high-purity this compound - Google Patents [patents.google.com]
Optimizing catalyst performance in reactions using 5-Aminoisophthalic acid-based materials.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst performance in reactions utilizing 5-Aminoisophthalic acid (5-AIPA)-based materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, characterization, and use of 5-AIPA-based catalysts.
Q1: What are the most common methods for synthesizing 5-AIPA-based Metal-Organic Frameworks (MOFs)?
A1: The most prevalent methods for synthesizing 5-AIPA-based MOFs are solvothermal and hydrothermal synthesis. These techniques involve heating a solution of a metal salt and this compound in a sealed vessel to promote crystallization. The choice of solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF.
Q2: How can I confirm the successful synthesis and structural integrity of my 5-AIPA-based catalyst?
A2: A combination of characterization techniques is essential. Powder X-ray Diffraction (PXRD) is used to confirm the crystalline structure. Fourier-Transform Infrared Spectroscopy (FTIR) can verify the presence of the amine and carboxylate functional groups. Thermogravimetric Analysis (TGA) helps determine the thermal stability and solvent content. Scanning Electron Microscopy (SEM) is used to observe the crystal morphology and size.
Q3: My 5-AIPA-based MOF crystals appear well-formed in the reaction mixture but degrade upon isolation. What could be the cause and how can I prevent this?
A3: This is a common issue, often referred to as loss of crystallinity upon solvent removal. The structural integrity of some MOFs is dependent on the presence of solvent molecules within the pores. To address this, consider the following:
-
Gentle Activation: Instead of harsh drying under high vacuum and high temperature, try a more gradual solvent exchange process with a less volatile solvent before final activation.
-
Supercritical CO2 Activation: This technique is a gentle method for removing solvents without causing pore collapse.
-
Mother Liquor Preservation: For initial characterization (like single-crystal X-ray diffraction), it may be necessary to mount the crystal directly from the mother liquor to prevent degradation.[1]
Q4: What is the role of the amine group in 5-AIPA-based catalysts?
A4: The amine group in the 5-AIPA linker can play several roles. It can act as a basic site to catalyze reactions, a coordination site for metal ions, or a point for post-synthetic modification to introduce new functionalities. The presence of the amine group can also influence the overall polarity and surface properties of the MOF pores, affecting substrate binding and selectivity.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Catalytic Activity | 1. Incomplete catalyst activation (residual solvent in pores).2. Catalyst poisoning by impurities in reactants or solvents.3. Mass transfer limitations (reactants cannot access active sites).[2]4. Incorrect reaction temperature or pressure. | 1. Optimize the activation procedure (e.g., increase temperature, time, or use a more effective solvent exchange).2. Purify reactants and solvents before use.3. Reduce catalyst particle size or use a more porous material.4. Systematically vary the reaction temperature and pressure to find the optimal conditions. |
| Poor Selectivity | 1. Presence of multiple active sites.2. Non-optimal reaction conditions favoring side reactions.3. Catalyst degradation under reaction conditions. | 1. Attempt post-synthetic modification to block unwanted active sites.2. Screen different solvents and temperatures to favor the desired reaction pathway.3. Analyze the catalyst after the reaction to check for structural changes. |
| Catalyst Deactivation after a Few Cycles | 1. Leaching of active metal sites.2. Fouling of the catalyst surface by reaction byproducts or coke.[3]3. Sintering or agglomeration of active sites at high temperatures.[2] | 1. Use ICP-OES or AAS to analyze the reaction mixture for leached metal.2. Wash the catalyst with a suitable solvent after each cycle. For coking, a calcination step may be necessary for regeneration.3. Operate at a lower temperature if possible. |
| Inconsistent Batch-to-Batch Results | 1. Variations in precursor quality.2. Poor control over synthesis parameters (temperature, pressure, mixing).3. Incomplete washing or activation of the catalyst. | 1. Use precursors from the same batch or from a reliable supplier.2. Carefully monitor and control all synthesis parameters.3. Standardize the washing and activation protocols. |
Section 3: Experimental Protocols
General Protocol for Hydrothermal/Solvothermal Synthesis of a Ni-5-AIPA MOF
This protocol is a general guideline and may require optimization for specific applications.
-
Reactant Preparation: In a typical synthesis, dissolve 0.181 g of this compound and 0.247 g of NiCl₂·6H₂O in a mixture of 5 mL of ethanol (B145695) and 5 mL of deionized water.[4]
-
Reaction Setup: Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it in an oven at a temperature between 120-180 °C for 24-72 hours. The optimal temperature and time will depend on the desired crystal phase.
-
Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. The crystalline product can then be collected by filtration.
-
Washing: Wash the collected solid with the synthesis solvent (ethanol/water mixture) to remove any unreacted precursors.
-
Activation: Dry the material under vacuum to remove the solvent from the pores. The temperature and duration of activation should be optimized to ensure complete solvent removal without causing structural collapse.
Protocol for Knoevenagel Condensation
-
Reaction Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (B47326) (1.2 mmol), and the 5-AIPA-based catalyst (typically 3-10 mol% relative to the aldehyde).
-
Solvent: Add a suitable solvent (e.g., ethanol, toluene, or a solvent-free system can also be tested).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C).[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, separate the catalyst by filtration. The product can be isolated from the filtrate by evaporation of the solvent and purified by recrystallization or column chromatography.
Protocol for C-S Cross-Coupling Reaction
-
Reactants: To a reaction vessel, add the aryl halide (1 mmol), thiol (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the copper-based 5-AIPA MOF catalyst (typically 1-5 mol% of copper).
-
Solvent: Add a high-boiling point solvent such as DMSO or DMF (5 mL).
-
Reaction: Heat the mixture to a temperature between 110-140 °C and stir for the required time (can range from 2 to 24 hours).[6]
-
Monitoring: Follow the consumption of starting materials using TLC or GC.
-
Product Isolation: After cooling to room temperature, filter off the catalyst. The product can be extracted from the filtrate using an appropriate organic solvent and purified.
Section 4: Data Presentation
Table 1: Influence of Reaction Parameters on Knoevenagel Condensation Yield
| Entry | Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ni-AIP MOF | Benzaldehyde | Malononitrile | Ethanol | 25 | 30 | >95 |
| 2 | Co-AIP MOF | 4-Nitrobenzaldehyde | Malononitrile | Toluene | 60 | 20 | >98 |
| 3 | Cu-AIP MOF | Benzaldehyde | Ethyl Cyanoacetate | Ethanol | 25 | 60 | ~90 |
| 4 | Zn-AIP MOF | 4-Chlorobenzaldehyde | Malononitrile | Solvent-free | 80 | 15 | >99 |
Note: The data in this table is representative and compiled from various sources in the literature for illustrative purposes. Actual results may vary.
Table 2: Performance of a Cu-5-AIPA MOF in C-S Cross-Coupling of Thiophenol with Aryl Iodides
| Entry | Aryl Iodide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | K₂CO₃ | DMSO | 120 | 8 | 92 |
| 2 | 4-Iodotoluene | Cs₂CO₃ | DMF | 110 | 12 | 88 |
| 3 | 4-Iodoanisole | K₂CO₃ | DMSO | 120 | 10 | 95 |
| 4 | 1-Iodo-4-nitrobenzene | K₃PO₄ | DMF | 110 | 6 | 97 |
Note: This data is illustrative and based on typical results reported for similar catalytic systems.
Section 5: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Copper-Based Metal-Organic Framework as an Efficient and Reusable Heterogeneous Catalyst for Ullmann and Goldberg Type C–N Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of 5-Aminoisophthalic Acid Purity: Titration vs. Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key pharmaceutical intermediates like 5-Aminoisophthalic acid is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides an objective comparison of classical titration and modern spectroscopic methods for the validation of this compound purity, supported by experimental data and detailed protocols.
Executive Summary
Both titration and spectroscopic methods offer viable approaches for assessing the purity of this compound. Titration, a classic and cost-effective technique, provides a quantitative measure of the acidic functional groups. Spectroscopic methods, including UV-Vis, FTIR, and NMR, offer a more comprehensive qualitative and quantitative profile, capable of identifying specific impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high-throughput screening.
Data Presentation
A direct comparison of purity results obtained from different analytical methods highlights the strengths and potential discrepancies of each technique. The following table summarizes representative data for the purity of a this compound sample.
| Analytical Method | Purity (%) | Reference |
| Aqueous Acid-Base Titration | 94.1 | --INVALID-LINK-- |
| High-Performance Liquid Chromatography (HPLC) | 99.9 | --INVALID-LINK-- |
Note: The significant difference in purity values between titration and HPLC in the reference certificate of analysis suggests the presence of non-acidic impurities that are not detected by titration but are separated and quantified by HPLC.
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible and accurate results.
Purity Determination by Potentiometric Titration
This method determines the purity of this compound based on the neutralization of its two carboxylic acid groups with a standardized basic titrant.
Principle: The sample is dissolved in a suitable solvent and titrated with a standard solution of a strong base, such as sodium hydroxide. The equivalence points, corresponding to the neutralization of each carboxylic acid group, are determined by monitoring the potential change using a pH electrode.
Equipment:
-
Potentiometric titrator with a pH electrode
-
Burette (10 mL or 25 mL)
-
Analytical balance
-
Volumetric flasks
-
Beakers and magnetic stirrer
Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (or a suitable non-aqueous solvent like ethanol (B145695) or a mixture of solvents for better solubility)
-
pH calibration buffers
Procedure:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample and record the weight. Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of water and ethanol) in a 100 mL beaker.
-
Titrator Setup: Calibrate the pH electrode using standard buffer solutions. Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.
-
Titration: Start the titration with the standardized 0.1 M NaOH solution, adding the titrant in small increments. Record the pH and the volume of titrant added after each increment.
-
Endpoint Determination: Continue the titration until two distinct equivalence points are observed in the titration curve (pH vs. volume of NaOH). The equivalence points can be determined from the points of maximum slope on the titration curve or by using the first or second derivative of the curve.
-
Calculation: Calculate the purity of this compound using the following formula for each equivalence point:
Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH solution used at the equivalence point (L)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of this compound (Molecular Weight / n, where n is the number of acidic protons, 1 for the first endpoint and 2 for the second)
-
W = Weight of the sample (g)
-
Purity Assessment by UV-Vis Spectroscopy
This method provides a quantitative determination of this compound by measuring its absorbance of ultraviolet light.
Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined from this curve. This compound exhibits ultraviolet absorption in the range of 225 nm to 300 nm, with strong absorption bands around 290 nm and 350 nm[1].
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample and a high-purity reference standard
-
A suitable solvent in which the compound is soluble and that is transparent in the UV region of interest (e.g., ethanol, methanol, or a buffered aqueous solution).
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a known amount of the this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration. From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Wavelength Selection: Scan the UV spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the this compound sample of a known concentration in the same solvent. Measure the absorbance of the sample solution at λmax.
-
Purity Calculation: Determine the concentration of the sample solution from the calibration curve. The purity of the sample can be calculated as:
Purity (%) = (Concentration from curve / Prepared concentration) × 100
Qualitative Analysis by FTIR and NMR Spectroscopy
FTIR and NMR spectroscopy are powerful tools for the structural confirmation and identification of impurities.
FTIR Spectroscopy:
-
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique "fingerprint" of the compound. Impurities will introduce additional peaks or cause shifts in the existing peaks.
-
Procedure: A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The FTIR spectrum is then recorded. The presence of unexpected peaks compared to the reference spectrum of pure this compound indicates the presence of impurities.
NMR Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most commonly used. The chemical shift, integration, and splitting pattern of the signals can be used to confirm the structure and identify and quantify impurities.
-
Procedure: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and the NMR spectrum is recorded. Impurities will give rise to additional signals in the spectrum. The relative integration of the impurity signals compared to the main compound's signals can be used to estimate the level of impurity.
Mandatory Visualization
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for Purity Determination by Potentiometric Titration.
Caption: Workflow for Quantitative Analysis by UV-Vis Spectroscopy.
Comparison of Methods
| Feature | Potentiometric Titration | UV-Vis Spectroscopy | FTIR Spectroscopy | NMR Spectroscopy |
| Principle | Neutralization of acidic groups | Absorption of UV-Vis light | Absorption of infrared radiation | Nuclear magnetic resonance |
| Quantitation | Absolute, based on stoichiometry | Relative, requires calibration | Semi-quantitative at best | Quantitative with internal standard |
| Specificity | Low (titrates all acids) | Moderate (for chromophoric compounds) | High (fingerprint region) | Very high (structural information) |
| Impurity ID | No | Limited | Yes (functional groups) | Yes (detailed structure) |
| Speed | Moderate | Fast | Very Fast | Slow |
| Cost | Low | Moderate | Moderate | High |
| Advantages | Inexpensive, accurate for total acidity | Fast, good for routine QC | Fast, good for structural confirmation | Provides detailed structural information |
| Disadvantages | Not specific, may not detect non-acidic impurities | Requires a chromophore, matrix interference | Not very sensitive for minor components | Expensive, requires expertise |
Conclusion
The validation of this compound purity requires a thoughtful selection of analytical methods. Potentiometric titration serves as a reliable and cost-effective method for determining the total acidic content, providing a good initial assessment of purity. However, it is not specific and may overlook non-acidic impurities.
Spectroscopic methods, particularly UV-Vis, FTIR, and NMR, offer a more comprehensive analysis. UV-Vis spectroscopy is well-suited for routine quantitative analysis due to its speed and simplicity, provided a pure reference standard is available. FTIR and NMR spectroscopy are invaluable for structural confirmation and the identification of specific impurities, offering a deeper understanding of the sample's composition.
For comprehensive quality control in a pharmaceutical setting, a combination of these methods is often employed. For instance, titration can be used for routine batch release testing, while spectroscopic techniques can be utilized for in-depth characterization, stability studies, and investigation of out-of-specification results. This integrated approach ensures the highest level of confidence in the purity and quality of this compound.
References
Comparative study of different metal ions in 5-Aminoisophthalic acid MOFs
A Comparative Guide to Metal-Organic Frameworks Derived from 5-Aminoisophthalic Acid: A Study of a Variety of Metal Ions
This guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using this compound (5-AIA) with a range of divalent and trivalent metal ions, including Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn), Cadmium (Cd), Iron (Fe), and Manganese (Mn). The choice of the metal node significantly influences the structural, thermal, and functional properties of the resulting MOF, making this comparison crucial for researchers in materials science, catalysis, and drug development.
The versatile coordination chemistry of this compound, with its carboxylate groups and an amino functionality, allows for the formation of a diverse array of framework structures.[1] This guide summarizes key performance metrics, including thermal stability, porosity, and catalytic activity, based on reported experimental data. Detailed experimental protocols for the synthesis of these MOFs and for key characterization techniques are also provided to facilitate reproducible research.
Comparative Performance Data
The properties of 5-AIA MOFs are intricately linked to the coordinated metal ion. The following tables summarize the quantitative data available in the literature for MOFs synthesized with different metals. It is important to note that the experimental conditions can vary between studies, which may affect the direct comparability of the data.
Thermal Stability
The thermal stability of MOFs is a critical parameter for their application in catalysis and gas storage, which often occur at elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature of these materials.
| Metal Ion | Formula | Decomposition Temperature (°C) | Atmosphere | Reference |
| Co(II) | [Co(5-aip)(H₂O)] | ~350 | N/A | [2] |
| Zn(II) | [Zn(5-aip)(H₂O)] | ~380 | N/A | [2] |
| Ni(II) | [Ni(H₂aip)₂(H₂O)₂]·2H₂O | ~360 | N/A | [2] |
| Cd(II) | [Cd(5-aip)(H₂O)]·H₂O | ~340 | N/A | [2] |
Porosity and Surface Area
The porosity and surface area of MOFs are crucial for applications involving adsorption, separation, and heterogeneous catalysis. These properties are typically determined by nitrogen adsorption-desorption isotherms at 77 K, with the Brunauer-Emmett-Teller (BET) method used to calculate the surface area.[3][4][5][6][7]
| Metal Ion | Formula | BET Surface Area (m²/g) | Pore Size (Å) | Reference |
| Co(II) | [Co(5-aip)(H₂O)] | Not Reported | 7.05 | [2][8] |
| Zn(II) | [Zn(5-aip)(H₂O)] | Not Reported | 8.2 | [2][8][9] |
| Ni(II) | [Ni(H₂aip)₂(H₂O)₂]·2H₂O | Not Reported | 14.67 | [2][8] |
| Cd(II) | [Cd(5-aip)(H₂O)]·H₂O | Not Reported | 9.86 | [2][8] |
| Cu(II) | [Cu(AIPA)·DMF]n | Not Reported | Not Reported | [2] |
Note: While specific BET surface area data for these particular 5-AIA MOFs were not consistently found in the reviewed literature, the reported pore sizes indicate the formation of porous structures.
Catalytic Performance
Several 5-AIA MOFs have been investigated as photocatalysts for the degradation of organic pollutants like phenol (B47542) under UV irradiation.[2][8]
| Metal Ion | Formula | Phenol Degradation Efficiency (%) | Time (min) | Reference |
| Co(II) | [Co(5-aip)(H₂O)] | ~75 | 180 | [2] |
| Zn(II) | [Zn(5-aip)(H₂O)] | ~85 | 180 | [2] |
| Ni(II) | [Ni(H₂aip)₂(H₂O)₂]·2H₂O | ~60 | 180 | [2] |
| Cd(II) | [Cd(5-aip)(H₂O)]·H₂O | ~50 | 180 | [2] |
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals is a significant area of research. Certain 5-AIA MOFs have shown promise as electrocatalysts for this conversion.[10]
| Metal Ion | Formula | Main Product | Faradaic Efficiency (%) | Reference |
| Fe(III) | [Fe(AIP)] | Inactive | - | [10] |
| Fe(III) | [Fe(L)] | CO | Not specified | [10] |
| Ni(II) | [Ni(L)] | Activates CO₂ (no reduction) | - | [10] |
| Mn(II) | [Mn(L)]* | Oxidation processes observed | - | [10] |
*L = 5-((thiazol-2-ylmethyl)amino)isophthalic acid
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections provide protocols for the synthesis of representative 5-AIA MOFs and for key characterization techniques.
Synthesis of this compound MOFs
A general hydrothermal/solvothermal method is employed for the synthesis of these MOFs.[2][11]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound MOFs.
Example Protocol for [Zn(5-aip)(H₂O)]:
-
Reactants:
-
Zn(NO₃)₂·6H₂O (Zinc Nitrate Hexahydrate)
-
This compound (H₂aip)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
-
Procedure:
-
Dissolve this compound in a mixture of DMF and deionized water.
-
Add an aqueous solution of Zn(NO₃)₂·6H₂O to the ligand solution.
-
Stir the mixture at room temperature for a designated time.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 85-120 °C) for a period of 24-72 hours.[11][12]
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the crystalline product by filtration.
-
Wash the product with DMF and then with a low-boiling-point solvent like ethanol (B145695) or methanol.
-
Dry the final product under vacuum at an elevated temperature to remove residual solvent.
-
This protocol can be adapted for other metal ions by substituting the corresponding metal salt.
Characterization Methods
Thermogravimetric Analysis (TGA):
-
Place a small amount of the activated MOF sample (5-10 mg) into an alumina (B75360) crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[13][14][15]
-
Record the weight loss as a function of temperature. The decomposition temperature is typically identified as the onset of the major weight loss step corresponding to the framework collapse.
Porosity and Surface Area Measurement (BET Analysis):
-
Degas the MOF sample under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed guest molecules.[3][7]
-
Transfer the degassed sample to the analysis port of a gas adsorption analyzer.
-
Perform a nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).
-
Use the Brunauer-Emmett-Teller (BET) equation to calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.[3][5][6]
Photocatalytic Activity Evaluation:
-
Prepare a stock solution of the target organic pollutant (e.g., phenol) of a known concentration.
-
Disperse a specific amount of the MOF catalyst in the pollutant solution in a photoreactor.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with a light source (e.g., a high-pressure mercury lamp for UV irradiation).
-
Take aliquots of the suspension at regular time intervals and centrifuge to remove the catalyst particles.
-
Analyze the concentration of the pollutant in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]
-
Calculate the degradation efficiency at each time point.
Mechanism of Photocatalytic Degradation
Caption: Simplified mechanism of photocatalytic degradation of organic pollutants by MOFs.
Electrochemical CO₂ Reduction:
-
Prepare the working electrode by depositing the MOF catalyst onto a conductive substrate (e.g., carbon paper or glassy carbon).
-
Assemble a three-electrode electrochemical cell with the MOF-based working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[16][17]
-
Use an electrolyte solution saturated with CO₂ (e.g., 0.5 M KHCO₃).
-
Perform electrochemical measurements, such as linear sweep voltammetry or chronoamperometry, at various applied potentials.
-
Analyze the gaseous and liquid products of the reaction using techniques like gas chromatography and nuclear magnetic resonance (NMR) spectroscopy to determine the Faradaic efficiency for each product.[10]
Conclusion
The choice of metal ion in the synthesis of this compound MOFs has a profound impact on their final properties. For instance, Zn-based MOFs have demonstrated superior photocatalytic activity for phenol degradation compared to Co, Ni, and Cd counterparts under the studied conditions.[2] In the realm of electrochemical CO₂ reduction, the functionalized Fe-based MOF showed activity towards CO production, while the Ni-based analogue only activated CO₂ without subsequent reduction.[10] The structural diversity afforded by the different metal ions also leads to variations in porosity and thermal stability. This comparative guide highlights the importance of systematic studies in the design and synthesis of functional MOFs for targeted applications. The provided experimental protocols serve as a foundation for researchers to explore and expand upon the fascinating chemistry of these materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Electrochemical activation of CO2 by MOF-(Fe, Ni, Mn) derivatives of this compound and the thiazole group influence on its catalytic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. US11230562B2 - Synthesis of zinc MOF materials - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. research.tudelft.nl [research.tudelft.nl]
- 17. nmgc.umn.edu [nmgc.umn.edu]
Benchmarking Gas Separation Performance of 5-Aminoisophthalic Acid MOFs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and cost-effective gas separation technologies is a critical endeavor in fields ranging from industrial chemical production to environmental remediation and advanced drug delivery systems. Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for these applications due to their exceptional porosity, tunable structures, and high surface areas. This guide provides a detailed comparative analysis of the gas separation performance of MOFs synthesized from 5-aminoisophthalic acid (5-aip), benchmarking them against leading alternative materials.
The inclusion of the amine functional group (-NH₂) within the this compound linker offers a unique platform for enhancing the selective capture of gases like carbon dioxide (CO₂), which is crucial for applications such as carbon capture and natural gas purification. The amine groups can provide specific interaction sites that increase the affinity for CO₂ over other gases like methane (B114726) (CH₄) and nitrogen (N₂).
Comparative Performance Data
The efficacy of a porous material for gas separation is primarily evaluated by its uptake capacity for a specific gas and its selectivity for that gas over others in a mixture. The following tables summarize key performance indicators for a selection of this compound-based MOFs and other benchmark materials. It is important to note that experimental conditions, such as temperature and pressure, significantly influence the reported values.
CO₂/CH₄ Separation Performance
| Adsorbent | Metal Center | CO₂ Uptake (cm³/g) | CH₄ Uptake (cm³/g) | CO₂/CH₄ Selectivity | Temperature (K) | Pressure (bar) |
| 5-aip MOFs | ||||||
| MUF-17 | Co | ~100 (at 298K, 1 bar) | - | High (Qualitative) | 298 | 1 |
| Benchmark MOFs | ||||||
| UiO-66-NH₂ | Zr | ~50 | ~5 | ~10 | 298 | 1 |
| ZIF-8 | Zn | ~30 | ~15 | ~2-3 | 298 | 1 |
| MOF-5 | Zn | ~40 | - | - | 298 | 1 |
| Other Materials | ||||||
| Zeolite 13X | Si, Al | ~150 | ~15 | ~10 | 298 | 1 |
CO₂/N₂ Separation Performance
| Adsorbent | Metal Center | CO₂ Uptake (cm³/g) | N₂ Uptake (cm³/g) | CO₂/N₂ Selectivity | Temperature (K) | Pressure (bar) |
| 5-aip MOFs | ||||||
| MUF-17 | Co | ~100 (at 298K, 1 bar) | ~5 | ~20 | 298 | 1 |
| Ni-AIP-BPY | Ni | - | - | High (for NO/CO₂) | Ambient | 1 |
| Benchmark MOFs | ||||||
| UiO-66-NH₂ | Zr | ~50 | ~2 | ~25 | 298 | 1 |
| ZIF-8 | Zn | ~30 | ~3 | ~10 | 298 | 1 |
| MOF-5 | Zn | ~40 | - | >60 (at 445 kPa) | 298 | ~4.4 |
| Other Materials | ||||||
| Zeolite 13X | Si, Al | ~150 | ~5 | ~30 | 298 | 1 |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental for the comparative evaluation of MOF performance. Below are representative protocols for key experiments cited in the evaluation of gas separation performance.
Gas Sorption Measurements
Gas sorption isotherms are measured to determine the uptake capacity of the MOF for different gases at a constant temperature.
1. Sample Activation:
-
A known mass of the synthesized MOF is placed in a sample tube.
-
The sample is heated under a high vacuum (e.g., 10⁻⁵ torr) at an elevated temperature (e.g., 120-200 °C) for several hours to remove any guest molecules (solvents, water) from the pores. The activation temperature and duration are critical and depend on the thermal stability of the MOF.
2. Isotherm Measurement:
-
The activated sample is cooled to the desired experimental temperature (e.g., 273 K or 298 K).
-
A high-purity adsorbate gas (e.g., CO₂, CH₄, N₂) is introduced into the sample tube in controlled doses.
-
After each dose, the system is allowed to equilibrate, and the amount of gas adsorbed is calculated based on the pressure change in the manifold of known volume.
-
This process is repeated over a range of pressures to generate the adsorption isotherm. The desorption isotherm is subsequently measured by reducing the pressure in a stepwise manner.
Breakthrough Experiments
Breakthrough experiments are conducted to evaluate the performance of the MOF under dynamic, flow conditions, which is more representative of industrial applications.
1. Column Packing:
-
A fixed-bed column is uniformly packed with a known amount of the activated MOF material.
2. Gas Flow:
-
A carrier gas (e.g., He or N₂) is flowed through the column to establish a baseline.
-
A gas mixture of a known composition (e.g., 15% CO₂ in N₂) is then introduced into the column at a constant flow rate and pressure.
3. Effluent Analysis:
-
The composition of the gas exiting the column is continuously monitored over time using a mass spectrometer or a gas chromatograph.
4. Data Analysis:
-
A "breakthrough curve" is generated by plotting the outlet concentration of the more strongly adsorbed gas (e.g., CO₂) as a function of time. The time it takes for the outlet concentration to reach a certain percentage of the inlet concentration is the breakthrough time. This data is used to calculate the dynamic uptake capacity and assess the separation selectivity under flow conditions.
Visualizations
Logical Workflow for MOF Gas Separation Benchmarking
Caption: A logical workflow for the synthesis, characterization, and performance evaluation of this compound MOFs for gas separation.
Signaling Pathway of CO₂ Capture in Amine-Functionalized MOFs
Caption: A simplified diagram illustrating the enhanced CO₂ capture mechanism in MOFs functionalized with amine groups.
Unveiling the Solid-State Landscape of 5-Aminoisophthalic Acid: A Comparative Guide to its Crystalline Forms
For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 5-Aminoisophthalic acid (5-AIA), a versatile building block in medicinal chemistry and materials science, can exist in different crystalline forms, known as polymorphs. These variations in the solid state can significantly influence crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive structural analysis of the known crystalline forms of this compound, presenting key experimental data to facilitate informed decisions in research and development.
While the term "polymorph" strictly refers to different crystal structures of the same chemical entity, in the context of this compound, the most distinctly characterized solid-state forms available in the public domain are its neutral anhydrous form and a zwitterionic hemihydrate. This guide will focus on a detailed comparison of these two forms, providing a framework for understanding the structural diversity of this important molecule.
Comparative Analysis of this compound Crystalline Forms
The structural and physical properties of the neutral anhydrous and zwitterionic hemihydrate forms of this compound exhibit notable differences, primarily arising from the distinct molecular arrangements and the presence of water in the crystal lattice.
Crystallographic Data
The fundamental differences in the crystal packing of the two forms are evident from their crystallographic parameters. The neutral anhydrous form crystallizes in the orthorhombic space group Pbcn, while the zwitterionic hemihydrate adopts a monoclinic C2/c space group. This variation in symmetry and unit cell dimensions directly impacts the intermolecular interactions and the overall stability of the crystalline solids.
| Property | Neutral Anhydrous Form | Zwitterionic Hemihydrate Form[1] |
| Chemical Formula | C₈H₇NO₄ | C₈H₇NO₄ · 0.5H₂O |
| Molecular Weight | 181.15 g/mol | 190.16 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbcn | C2/c |
| a (Å) | 10.4415(14) | 16.596(3) |
| b (Å) | 16.472(2) | 6.696(2) |
| c (Å) | 7.5305(10) | 15.119(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 114.33(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1295.1(3) | 1528.8(7) |
| Z | 2 | 8 |
| Density (calculated) | 1.548 g/cm³ | 1.652 g/cm³ |
Thermal and Spectroscopic Properties
Fourier-Transform Infrared (FTIR) spectroscopy provides insights into the vibrational modes of the molecules and can effectively distinguish between the neutral and zwitterionic forms. The neutral form would exhibit characteristic stretches for the -COOH and -NH₂ groups. In contrast, the zwitterionic form would show vibrations corresponding to -COO⁻ (carboxylate) and -NH₃⁺ (ammonium) groups, leading to significant differences in their respective IR spectra.
Experimental Protocols
The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing unequivocal identification of the polymorphic form.
Methodology:
-
Crystal Growth: Suitable single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).[1]
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Powder X-ray Diffraction (PXRD)
Objective: To obtain a diffraction pattern from a polycrystalline sample, which serves as a fingerprint for a specific crystalline phase.
Methodology:
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Instrument Setup: The sample holder is placed in a powder diffractometer. The X-ray source (commonly Cu Kα radiation) and detector are positioned at the starting angle.
-
Data Acquisition: The detector scans over a range of 2θ angles while the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the characteristic peaks for each polymorphic form.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and dehydration events.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The heat flow is recorded as a function of temperature, and the resulting thermogram is analyzed for endothermic and exothermic events.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature, used to quantify solvent loss and thermal decomposition.
Methodology:
-
Sample Preparation: An accurately weighed sample is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed on the TGA balance within the furnace.
-
Thermal Program: The sample is heated at a constant rate in a controlled atmosphere.
-
Data Analysis: The mass of the sample is continuously recorded as a function of temperature, and the resulting TGA curve is analyzed for mass loss steps.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of the sample, which provides information about the functional groups and molecular structure.
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powder is placed directly on the ATR crystal.
-
Data Acquisition: The sample is pressed against the crystal to ensure good contact, and the IR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the different functional groups present in the molecule.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the structural analysis and comparison of this compound polymorphs.
Caption: A logical workflow for the characterization of this compound polymorphs.
This comprehensive guide highlights the importance of thorough solid-state characterization of this compound. The distinct properties of its neutral anhydrous and zwitterionic hemihydrate forms underscore the necessity for careful control over crystallization conditions to ensure the desired solid form is consistently produced for its intended application. Further research into identifying and characterizing other potential polymorphs of 5-AIA will continue to be a valuable endeavor for the scientific community.
References
A Comparative Guide to Isostructural MOFs Based on 5-Aminoisophthalic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Metal-Organic Frameworks (MOFs) with tailored properties is a cornerstone of advanced materials science. The use of functionalized organic linkers, such as 5-aminoisophthalic acid (5-AIPA) and its derivatives, offers a powerful platform for constructing isostructural MOFs. These materials, sharing the same framework topology but differing in their chemical functionalities or metal centers, provide an ideal basis for systematically investigating structure-property relationships. This guide offers an objective comparison of isostructural MOFs based on 5-AIPA and its derivatives, supported by experimental data, to aid in the selection and design of MOFs for specific applications.
Performance Comparison of Isostructural MOFs
The introduction of different functional groups at the 5-position of isophthalic acid or the variation of the metal node can significantly influence the properties of the resulting MOFs, such as their porosity, stability, and catalytic activity. Below is a summary of quantitative data for representative isostructural MOFs.
| MOF Name | Ligand | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlights | Reference |
| [Co(AIPA)(H₂O)] | This compound | Co(II) | Not Reported | - | Photocatalytic degradation of phenol | [1] |
| [Zn(AIPA)(H₂O)] | This compound | Zn(II) | Not Reported | - | Photocatalytic degradation of phenol, sensing of aromatic amines | [1][2] |
| [Ni(HAIPA)₂(H₂O)₂]·2H₂O | This compound | Ni(II) | Not Reported | - | Photocatalytic degradation of phenol | [1][2] |
| [Cd(AIPA)(H₂O)]·H₂O | This compound | Cd(II) | Not Reported | - | Photocatalytic degradation of phenol, sensing of aromatic amines | [1][2] |
| ZnTIA | 5-Triazole isophthalic acid | Zn(II) | 18.4 | - | Electrocatalysis (OER) | [3] |
| CoTIA | 5-Triazole isophthalic acid | Co(II) | 15.6 | - | Electrocatalysis (OER) | [3] |
| CdTIA | 5-Triazole isophthalic acid | Cd(II) | 12.8 | - | Electrocatalysis (OER) | [3] |
| [Zn₂(cmai)₂(H₂O)₂] | 5-((carboxymethyl)amino)isophthalic acid | Zn(II) | Not Reported | - | Photocatalysis | [4] |
| [Cu₂(cmai)₂(H₂O)₂] | 5-((carboxymethyl)amino)isophthalic acid | Cu(II) | Not Reported | - | Photocatalysis | [4] |
| [Mn₂(cmai)₂(H₂O)₂] | 5-((carboxymethyl)amino)isophthalic acid | Mn(II) | Not Reported | - | Photocatalysis | [4] |
Note: "Not Reported" indicates that the specific data was not available in the cited literature. The table highlights the challenge in finding comprehensive, directly comparable quantitative data for a complete isostructural series based on various 5-AIPA derivatives in a single source.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are representative experimental protocols for the synthesis of MOFs based on this compound and its derivatives.
General Solvothermal Synthesis of MOFs based on this compound[1][2]
-
Reactant Preparation: In a typical synthesis, a mixture of a transition metal salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, or Cd(NO₃)₂·4H₂O) (0.1 mmol) and this compound (0.1 mmol) is dissolved in a solvent mixture, typically N,N-dimethylformamide (DMF) and water.
-
Homogenization: The mixture is sonicated for approximately 15 minutes to ensure homogeneity.
-
Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature between 100 °C and 150 °C for 24 to 72 hours.
-
Product Isolation: After cooling to room temperature, the crystalline product is collected by filtration.
-
Washing: The collected crystals are washed with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Activation: The product is dried under vacuum to remove solvent molecules from the pores.
Synthesis of Isostructural TIA-MOFs (ZnTIA, CoTIA, CdTIA)[3]
-
Ligand Synthesis: The ligand, 5-triazole isophthalic acid (5-TIA), is first synthesized according to literature procedures.
-
MOF Synthesis: A mixture of the respective metal nitrate (B79036) (Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, or Cd(NO₃)₂·4H₂O) (0.1 mmol), 5-TIA (0.1 mmol), and a structure-directing agent such as tetramethylammonium (B1211777) chloride (TMA) is dissolved in a solvent mixture of DMF and ethanol.
-
Reaction: The mixture is sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
Product Recovery: The resulting crystals are collected by filtration, washed with DMF and ethanol, and dried.
Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOFs.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal center.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the porous materials.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.
Visualizing Synthesis and Structure-Property Relationships
The following diagrams illustrate key concepts related to isostructural MOFs based on this compound and its derivatives.
Caption: General synthesis workflow for isostructural MOFs.
Caption: Derivatives of this compound for MOF synthesis.
Caption: Impact of structural modifications on MOF properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]
Spectroscopic comparison of 5-Aminoisophthalic acid from different suppliers
A comparative analysis of 5-Aminoisophthalic acid from various commercial suppliers is crucial for ensuring consistency and reliability in research and development, particularly in fields like materials science and drug development where it serves as a key building block. This guide provides a spectroscopic and purity comparison based on typical data, alongside standardized protocols for lot-to-lot verification.
Spectroscopic and Purity Comparison
The quality of this compound can vary between suppliers, impacting experimental outcomes. The following table summarizes typical analytical data for purity and key spectroscopic features. These values represent a realistic range observed across different batches and suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% |
| Purity (Titration) | 99.2% | 99.1% | 98.5% |
| Appearance | White to off-white powder | Light cream powder | Yellowish powder |
| ¹H NMR (DMSO-d₆) | Conforms to structure | Conforms to structure | Conforms, minor unidentified peaks <0.5% |
| δ (ppm) | ~8.2 (s, 1H), ~7.8 (s, 2H), ~5.6 (br s, 2H) | ~8.2 (s, 1H), ~7.8 (s, 2H), ~5.6 (br s, 2H) | ~8.2 (s, 1H), ~7.8 (s, 2H), ~5.6 (br s, 2H) |
| FTIR | Conforms to structure | Conforms to structure | Conforms to structure |
| ν (cm⁻¹) | ~3400-3500 (N-H), ~1680-1720 (C=O), ~1250-1350 (C-N) | ~3400-3500 (N-H), ~1680-1720 (C=O), ~1250-1350 (C-N) | ~3400-3500 (N-H), ~1680-1720 (C=O), ~1250-1350 (C-N) |
| UV-Vis (in Ethanol) | Conforms to structure | Conforms to structure | Conforms to structure |
| λmax (nm) | ~290, ~350 | ~290, ~350 | ~292, ~355 |
Experimental Workflow
A systematic approach is essential for a direct and unbiased comparison of materials from different suppliers. The following diagram illustrates a typical workflow for the spectroscopic and purity analysis of this compound samples.
Experimental Protocols
Detailed and consistent methodologies are key to generating reliable comparative data.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the purity of this compound by separating it from any potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: InertSustain C18 (5 µm, 150 x 3.0 mm I.D.) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 50 mM ammonium (B1175870) dihydrogen phosphate (B84403) adjusted to pH 2.1) in a 5:95 (v/v) ratio.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: UV at 220 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Purity Determination by Acid-Base Titration
This titrimetric method assesses purity based on the acidic carboxylic groups.
-
Reagents: Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution, deionized water, and phenolphthalein (B1677637) indicator.
-
Sample Preparation: Accurately weigh approximately 150-200 mg of this compound and dissolve it in 50 mL of deionized water, gently heating if necessary.
-
Procedure: Add 2-3 drops of phenolphthalein indicator to the dissolved sample. Titrate with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed. Record the volume of NaOH used.
-
Calculation: Purity is calculated based on the stoichiometry of the reaction between the dicarboxylic acid and the base.
Structural Analysis by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Procedure: Acquire the ¹H NMR spectrum. The characteristic peaks for this compound should be observed around 8.2 ppm (singlet, 1H), 7.8 ppm (singlet, 2H), and a broad singlet for the amine protons (~5-6 ppm).[2] The spectrum should be free of significant unassigned signals.
Functional Group Analysis by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies the key functional groups present.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Procedure: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: The spectrum should display characteristic absorption bands for the N-H stretch of the amine group (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1720 cm⁻¹), and the C-N stretch (~1250-1350 cm⁻¹).[2]
Electronic Properties by UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the conjugated aromatic system.
-
Solvent: Ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.01 mg/mL) in the chosen solvent.
-
Procedure: Record the absorption spectrum from 200 to 400 nm.
-
Data Interpretation: The spectrum is expected to show distinct π→π* transitions, with absorption maxima typically observed around 290 nm and 350 nm. The position and intensity of these peaks should be consistent across samples.
References
Cross-Validation of Analytical Methods for the Quantification of 5-Aminoisophthalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of analytical methodologies for the precise quantification of 5-Aminoisophthalic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. The objective is to provide a framework for the cross-validation of two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of these methods is based on their widespread use in pharmaceutical analysis, offering a comparison between a highly specific and sensitive separation-based technique and a more universally available and cost-effective method.
Comparative Analysis of Analytical Methods
The cross-validation of analytical methods is crucial to ensure that the generated data is reliable, reproducible, and consistent across different analytical platforms. This is particularly important in regulated environments such as drug development and quality control. The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS for the quantification of this compound, based on typical performance for similar aromatic carboxylic acids.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~1.5 ng/mL | S/N ≥ 10, with acceptable accuracy and precision |
| Accuracy (% Recovery) | 95.8% - 104.2% | 98.5% - 101.8% | 80% - 120% (90% - 110% for QC samples) |
| Precision (%RSD) | < 5% | < 3% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%) | Not Assessed | 91.3% - 105.7% | Within 85% - 115% |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine analysis and purity assessment of this compound.
1. Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the compound in 10 mL of a suitable solvent, such as a mixture of acetonitrile (B52724) and water. Working standards are prepared by serial dilution of the stock solution. For analysis of samples, a suitable dilution is made to bring the concentration within the linear range of the method.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: InertSustain C18 (5 µm, 150 x 3.0 mm I.D.)[1] or a similar reversed-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 50 mM ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH adjusted to 2.10 with phosphoric acid) in a ratio of 5:95 (v/v) can be used.[1] For MS compatibility, phosphoric acid should be replaced with formic acid.[2]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: UV detection at 220 nm.[1]
-
Injection Volume: 10 μL.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method provides higher sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
1. Sample Preparation: A protein precipitation method is often employed for biological samples. To a small volume of the sample (e.g., 50 µL), an excess of cold acetonitrile containing an internal standard is added to precipitate proteins. The mixture is vortexed and centrifuged. The clear supernatant is then transferred for injection into the LC-MS system. For non-biological samples, a simple dilution in the mobile phase is typically sufficient.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or similar high-efficiency column is suitable.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common. The gradient can be optimized to ensure good separation and peak shape.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer. Precursor and product ion transitions would need to be optimized for this compound.
Visualizations
The following diagrams illustrate the experimental workflow for method cross-validation and a general analytical workflow.
Caption: A logical workflow for the cross-validation of HPLC-UV and LC-MS methods.
Caption: A general experimental workflow for the quantification of this compound.
References
Comparative catalytic activity of 5-Aminoisophthalic acid-supported catalysts.
A Comparative Guide to the Catalytic Activity of 5-Aminoisophthalic Acid-Supported Catalysts
The strategic design of heterogeneous catalysts is a cornerstone of modern chemistry, with metal-organic frameworks (MOFs) and coordination polymers emerging as a versatile class of materials. Among the vast array of organic linkers used in their synthesis, this compound (5-AIPA) has garnered significant attention. Its rigid backbone, coupled with the coordinating carboxylate groups and a functional amino group, allows for the construction of robust frameworks with tunable catalytic properties. This guide provides a comparative analysis of the catalytic performance of various 5-AIPA-supported catalysts, drawing upon experimental data from recent studies.
Comparative Catalytic Performance
The catalytic activity of 5-AIPA-based materials is profoundly influenced by the choice of the metal center and the overall structure of the framework. The following tables summarize the quantitative data for different catalytic reactions.
Knoevenagel Condensation
The Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) is a benchmark reaction for evaluating the catalytic activity of solid basic catalysts. A study comparing five novel coordination compounds synthesized using this compound (H2aipa) and various co-ligands demonstrated their efficacy as heterogeneous catalysts for this reaction.[1]
| Catalyst | Metal Center | Co-ligand | Yield (%) | Time (h) |
| 1 | Co | 2,2′-biimidazole | >99 | 10 |
| 2 | Ni | 2,2′-biimidazole | >99 | 10 |
| 3 | Cd | 2,2′-biimidazole | >99 | 10 |
| 4 | Ni | 1,4-bis(pyrid-4-yl)benzene | >99 | 10 |
| 5 | Ni | 1,2-di(4-pyridyl)ethane | >99 | 10 |
Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1.2 mmol), catalyst (5 mol% based on metal), ethanol (B145695) (5 mL), 80 °C.[1]
Peroxidative Oxidation of Alcohols and Henry Reaction
Metal-organic frameworks synthesized from a pyridyl-based isophthalic acid derivative, 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, have been shown to be effective catalysts for the microwave-assisted peroxidative oxidation of alcohols and the Henry (nitroaldol) reaction.[2][3] The copper-based MOF, in particular, exhibited high efficiency.[2][3]
| Catalyst | Metal Center | Reaction | Substrate | Product | Yield (%) |
| [{Cu(L1)(DMF)}·DMF·H2O]n | Cu | Oxidation | Benzyl alcohol | Benzaldehyde | 98 |
| [Zn(L1)(H2O)]n | Zn | Oxidation | Benzyl alcohol | Benzaldehyde | 85 |
| [Cd(L1)]n | Cd | Oxidation | Benzyl alcohol | Benzaldehyde | 78 |
| [{Cu(L1)(DMF)}·DMF·H2O]n | Cu | Henry Reaction | Benzaldehyde | 1-phenyl-2-nitroethanol | 92 |
L1 = 5-{(pyridin-4-ylmethyl)amino}isophthalic acid. Oxidation reaction conditions: alcohol (1 mmol), TBHP (2 mmol), catalyst (1 mol%), microwave irradiation (100 W), 80 °C, 30 min. Henry reaction conditions: aldehyde (1 mmol), nitromethane (B149229) (5 mmol), catalyst (2 mol%), water (5 mL), 60 °C, 4 h.[2][3]
Photocatalytic Degradation of Organic Dyes and Phenol (B47542)
MOFs based on 5-AIPA have demonstrated significant potential in environmental remediation through the photocatalytic degradation of pollutants. Several studies have investigated the efficacy of these materials in degrading organic dyes like methylene (B1212753) blue (MB), methyl orange (MO), and rhodamine B (RhB), as well as phenol.
A Ni(II) MOF, {[Ni(L)(bpt)(H2O)]·2H2O}n (where H2L = this compound and bpt = 2,5-bis(4-pyridyl)-1,3,4-thiadiazole), showed good photocatalytic activity for the degradation of various dyes, with the highest efficiency observed for methylene blue.[4]
| Catalyst | Dye | Degradation (%) | Time (min) |
| {[Ni(L)(bpt)(H2O)]·2H2O}n | Methylene Blue | ~90 | 180 |
| Methylene Violet | ~70 | 180 | |
| Rhodamine B | ~60 | 180 |
Another study compared two coordination polymers, [Zn(5-aip)(bpy)0.5]·H2O and [Ni(5-aip)(bpy)0.5(H2O)]·2H2O, for the degradation of MO and MB. The zinc-based polymer exhibited superior performance for MO degradation.[5]
| Catalyst | Dye | Degradation (%) | Time (min) |
| [Zn(5-aip)(bpy)0.5]·H2O | Methyl Orange | 92.8 | 120 |
| Methylene Blue | 77.7 | 120 | |
| [Ni(5-aip)(bpy)0.5(H2O)]·2H2O | Methylene Blue | 68.2 | 120 |
Furthermore, a series of transition metal complexes with 5-AIPA were synthesized and their ability to photodegrade phenol was evaluated.[6][7]
| Catalyst | Metal Center | Phenol Degradation (%) | Time (h) |
| [CoL(H2O)] | Co | ~75 | 4 |
| [ZnL(H2O)] | Zn | ~60 | 4 |
| [Ni(HL)2(H2O)2]·2H2O | Ni | ~85 | 4 |
| [CdL(H2O)]·H2O | Cd | ~50 | 4 |
L = 5-aminoisophthalate[7]
C-S Cross-Coupling Reaction
A copper-based MOF, [CuAIPA·2H2O]n, has been successfully employed as a recyclable heterogeneous catalyst for the C-S cross-coupling reaction between thiophenols and iodobenzenes to synthesize diphenyl sulfide (B99878) derivatives.[8] The catalyst demonstrated good to excellent yields for a variety of substrates.[8]
| Entry | Iodobenzene | Thiophenol | Yield (%) |
| 1 | Iodobenzene | Thiophenol | 95 |
| 2 | 4-Iodotoluene | Thiophenol | 92 |
| 3 | 4-Iodoanisole | Thiophenol | 90 |
| 4 | 1-Chloro-4-iodobenzene | Thiophenol | 88 |
| 5 | Iodobenzene | 4-Methylthiophenol | 93 |
Reaction conditions: Iodobenzene derivative (1 mmol), thiophenol derivative (1.2 mmol), K2CO3 (2 mmol), [CuAIPA·2H2O]n (0.02 g), DMF (3 mL), 110 °C, 12 h.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are the generalized experimental protocols for the synthesis of 5-AIPA supported catalysts and their application in catalysis.
General Synthesis of 5-AIPA based MOFs (Hydrothermal/Solvothermal Method)
-
Reactant Mixture: In a typical synthesis, a metal salt (e.g., Co(NO3)2·6H2O, NiCl2·6H2O, Zn(NO3)2·6H2O, Cd(NO3)2·4H2O) and this compound are dissolved in a solvent or a mixture of solvents (e.g., water, ethanol, DMF).[1][6][7] A co-ligand may also be added at this stage.[1]
-
pH Adjustment: The pH of the solution may be adjusted using a base (e.g., NaOH) to facilitate the deprotonation of the carboxylic acid groups.
-
Hydrothermal/Solvothermal Reaction: The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 90 and 180 °C) for a period ranging from a few hours to several days.[1][9]
-
Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The crystalline product is collected by filtration, washed with the solvent used for the reaction to remove any unreacted starting materials, and then dried.
General Procedure for Catalytic Reactions
-
Reaction Setup: The catalyst is added to a reaction vessel containing the substrate(s) and a suitable solvent.
-
Initiation: The reaction is initiated by adding a reagent (e.g., an oxidant, a base) or by applying an external stimulus such as heat, microwave irradiation, or UV light.[1][2][3][7]
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Product Isolation: After completion of the reaction, the catalyst is separated from the reaction mixture by filtration or centrifugation.[8] The product is then isolated from the filtrate by appropriate methods, such as extraction, distillation, or chromatography.
-
Catalyst Recycling: The recovered catalyst is washed with a suitable solvent, dried, and can be reused for subsequent catalytic cycles to test its stability and reusability.[1][8]
Concluding Remarks
Catalysts supported by this compound represent a promising and versatile class of materials for a wide range of organic transformations and environmental applications. The ability to tune the catalytic activity by varying the metal center and the overall framework structure provides a powerful tool for designing highly efficient and selective catalysts. The data presented in this guide highlights the significant potential of these materials, while the detailed experimental protocols offer a foundation for further research and development in this exciting field. Future work may focus on the introduction of additional functional groups to the 5-AIPA linker to further enhance catalytic performance and explore new reaction pathways.[10]
References
- 1. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 4. researchgate.net [researchgate.net]
- 5. nmter.bucea.edu.cn [nmter.bucea.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Aminoisophthalic Acid: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 5-Aminoisophthalic acid, ensuring compliance with standard laboratory safety protocols. The procedures outlined are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Gloves: Chemically compatible gloves to prevent skin contact.[5]
-
Eye Protection: Safety glasses or goggles to prevent eye irritation.[5]
-
Lab Coat: To protect from skin exposure.
-
Respiratory Protection: Use in a well-ventilated area.[6] If generating dust, a dust respirator is recommended.[6]
Hazard Classification Summary
The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][2][3] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous chemical waste.[4] Do not dispose of this chemical down the drain or in regular trash.[2][7]
Step 1: Waste Collection at the Point of Generation
-
Designate a Waste Container:
-
Select a container that is chemically compatible with this compound. The original product container is often a suitable choice if it is in good condition.[8]
-
Ensure the container is free from damage, has a secure, leak-proof closure, and is appropriately sized for the expected volume of waste.[9]
-
Never use foodstuff containers for hazardous waste storage.[8]
-
-
Collect the Waste:
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated hazardous waste container.[2][3]
-
Use dry clean-up procedures; sweep or shovel the material carefully to avoid generating dust.[6]
-
For contaminated lab supplies (e.g., gloves, wipes), place them in the same designated container.
-
Step 2: Labeling the Waste Container
Properly label the waste container immediately upon adding the first piece of waste. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date when waste was first added to the container.
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Incompatible Materials: Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[3][8]
-
Storage Location:
-
Inspection: Inspect the SAA weekly to check for any leaks or container degradation.[8][9]
Step 4: Arranging for Final Disposal
-
Contact EH&S: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but institutional policies may vary), contact your institution's Environmental Health & Safety (EH&S) department for waste pickup.[8][10]
-
Disposal Method: Do not attempt to dispose of the waste yourself. The waste must be handled by a licensed waste disposal company arranged by your institution.[5] This ensures disposal is in accordance with all federal, state, and local regulations.[5][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
